(2,4-diMethylphenyl)(2-nitrophenyl)sulfane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBWPKLGXVSPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a chemical compound that has garnered attention primarily as a key intermediate and impurity in the synthesis of the multimodal antidepressant drug, Vortioxetine.[1][2] Understanding its physical and chemical properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
This compound is a light yellow to yellow solid at room temperature.[3] While extensive experimentally determined data is not widely available in the public domain, a combination of predicted values and information from commercial suppliers allows for a general characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂S | [3][4] |
| Molecular Weight | 259.33 g/mol | [4] |
| CAS Number | 1610527-49-5 | [3] |
| IUPAC Name | 2,4-dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene | [5] |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point (Predicted) | 353.9 ± 30.0 °C | [3] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in Methanol and DMSO | [6] |
| Storage | Sealed in dry, room temperature | [7] |
Note: Much of the available physical data, such as boiling point and density, are predicted values and should be considered as estimates until experimentally verified.[3]
Spectral Data
Experimental Protocols
The synthesis of this compound is a key step in certain synthetic routes to Vortioxetine. The primary method described in the literature is the S-arylation of 2,4-dimethylthiophenol.
Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of Vortioxetine intermediates.[10]
Reaction:
Materials:
-
1-chloro-2-nitrobenzene
-
2,4-dimethylthiophenol
-
Potassium carbonate (K₂CO₃)
-
Dry Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-chloro-2-nitrobenzene (e.g., 5.00 g, 31.7 mmol) in dry DMF (30 mL), add potassium carbonate (e.g., 5.26 g, 38 mmol) and 2,4-dimethylthiophenol.
-
The reaction mixture is stirred, typically at an elevated temperature (the exact temperature and reaction time may vary and should be optimized).
-
Upon completion, the reaction mixture is worked up to isolate the product. This typically involves filtration to remove inorganic salts and purification by crystallization or chromatography.
Reduction of this compound
The subsequent step in the synthesis of Vortioxetine involves the reduction of the nitro group to an amine.
Reaction:
Caption: Synthesis of this compound.
Caption: Reduction of the nitro group to form the corresponding aniline.
Biological Activity and Significance
The primary significance of this compound in drug development is its status as a process impurity in the manufacturing of Vortioxetine. [1]As with any API, the impurities must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.
Potential Cytochrome P450 Inhibition
Preliminary information suggests that this compound may act as an inhibitor of several cytochrome P450 (CYP450) enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. [11]These enzymes are critical in the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects. However, it is important to note that this is a preliminary finding, and comprehensive studies on the inhibitory potential of this specific compound have not been published.
Vortioxetine itself is known to be metabolized by multiple CYP450 enzymes, with CYP2D6 being the primary one. [12][13]It also shows inhibitory effects on certain CYP isoforms. [14][15]Therefore, the presence of impurities with their own potential for CYP450 inhibition warrants careful consideration during drug development.
Caption: Relationship between Vortioxetine, its impurity, and potential biological effects.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry, particularly in the context of Vortioxetine synthesis. While a general understanding of its chemical nature and synthesis exists, there is a notable lack of publicly available, experimentally verified physical and spectral data. The preliminary suggestion of its potential to inhibit key drug-metabolizing enzymes highlights the importance of its characterization and control as a pharmaceutical impurity. Further research is warranted to fully elucidate its physical properties, spectral characteristics, and toxicological profile to ensure the highest standards of drug safety and quality.
References
- 1. CAS 1610527-49-5 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound CAS#: 1610527-49-5 [chemicalbook.com]
- 4. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound; 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chemicea.com [chemicea.com]
- 7. 1610527-49-5|this compound|BLD Pharm [bldpharm.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Vortioxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Buy this compound | 1610527-49-5 [smolecule.com]
- 12. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 14. Inhibitory mechanism of vortioxetine on CYP450 enzymes in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory mechanism of vortioxetine on CYP450 enzymes in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (CAS 1610527-49-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, identified by the CAS number 1610527-49-5. This compound is a key intermediate in the synthesis of the multimodal antidepressant drug Vortioxetine. Its purity and characterization are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document outlines its physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological relevance.
Physicochemical Properties
This compound is a yellow solid organic compound.[1] While extensive experimentally determined data is not publicly available, a summary of its known and computed properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1610527-49-5 | N/A |
| Molecular Formula | C₁₄H₁₃NO₂S | [2][3][4] |
| Molecular Weight | 259.32 g/mol | [2][3][4] |
| IUPAC Name | 2,4-dimethyl-1-[(2-nitrophenyl)thio]benzene | [2] |
| Synonyms | This compound, 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene, Vortioxetine Impurity 32 | [1][2] |
| Appearance | Yellow Solid | [1] |
| Solubility | Moderately soluble in organic solvents. | [2] |
| Predicted Boiling Point | 353.9 ± 30.0 °C | ChemicalBook |
| Predicted Density | 1.24 ± 0.1 g/cm³ | ChemicalBook |
| Storage | Sealed in dry, room temperature conditions. | [5] |
Synthesis
The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. The following protocol is based on methodologies described in patent literature for the synthesis of Vortioxetine intermediates.
Experimental Protocol: Synthesis of this compound
Reaction:
References
An In-depth Technical Guide to the Formation of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the antidepressant Vortioxetine. Its formation is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis of this diaryl sulfide, including its mechanism of formation, detailed experimental protocols, and a comparative analysis of reaction conditions. The information presented is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and process development.
Introduction
Diaryl sulfides are a significant class of compounds in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis of unsymmetrical diaryl sulfides, such as this compound, often relies on robust and efficient chemical transformations. The most common and industrially scalable method for the preparation of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dimethylthiophenol and an activated 2-halonitrobenzene. The presence of the electron-withdrawing nitro group in the ortho position to the halogen is critical for the activation of the aromatic ring towards nucleophilic attack by the thiolate.
Mechanism of Formation
The formation of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of 2,4-dimethylthiophenol by a base (e.g., potassium carbonate) to form the highly nucleophilic 2,4-dimethylthiophenoxide. This thiophenoxide then attacks the carbon atom bearing the leaving group (halogen) on the 2-nitrophenyl ring. This addition step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group (halide ion). This step is generally fast.
The overall reaction is a substitution of the halogen on the 2-nitrophenyl ring with the 2,4-dimethylthiophenyl group.
Visualization of the Reaction Mechanism
Caption: Overall workflow for the synthesis of this compound.
Caption: Resonance stabilization of the Meisenheimer intermediate.
Experimental Protocols
The synthesis of this compound is well-documented in the patent literature, particularly in the context of the synthesis of Vortioxetine. Below are detailed experimental protocols derived from these sources.
General Procedure using 1-chloro-2-nitrobenzene
To a solution of 1-chloro-2-nitrobenzene (1.0 eq) in dry dimethylformamide (DMF), potassium carbonate (1.2 eq) and 2,4-dimethylbenzenethiol (1.05 eq) are added. The resulting reaction mixture is stirred at room temperature (25°C) for 18 hours. After the reaction is complete, water is added to the mixture, which is then stirred for an additional 30 minutes. The resulting yellow precipitate is filtered off, washed with water, and dried to afford this compound.
General Procedure using 1-fluoro-2-nitrobenzene
To a mixture of potassium carbonate (1.1 eq) in dry DMF, 2,4-dimethylbenzenethiol (1.02 eq) is slowly added while stirring at 25°C. Subsequently, 1-fluoro-2-nitrobenzene (1.0 eq) is added over a period of 2 hours. The reaction mixture is stirred for an additional 30 minutes, after which water is added. The mixture is stirred for another hour, and the precipitated product is collected by filtration, washed with water, and dried.
Data Presentation
The following table summarizes the quantitative data from representative synthetic procedures found in the literature.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-chloro-2-nitrobenzene (5.00 g, 31.7 mmol) | 2,4-dimethylbenzenethiol (4.50 mL, 33.3 mmol) | K₂CO₃ (5.26 g, 38 mmol) | DMF (30 mL) | 25 | 18 | Not explicitly stated, but the product is used in the next step. | [1] |
| 1-fluoro-2-nitrobenzene (116 g, 0.82 mol) | 2,4-dimethylbenzenethiol (113 mL, 0.84 mol) | K₂CO₃ (125 g, 0.90 mol) | DMF (0.5 L) | 25 | 2.5 | Not explicitly stated, but the product is used in the next step. | [1] |
Note: While specific yield percentages are not always provided in the patent literature for this intermediate step, the procedures are part of multi-step syntheses that report high overall yields, suggesting that this particular step is efficient. The reaction with 1-fluoro-2-nitrobenzene is generally faster than with 1-chloro-2-nitrobenzene, which is consistent with the principles of SNAr reactions where the more electronegative fluorine atom better activates the ring for nucleophilic attack.[2]
Conclusion
The formation of this compound is a robust and well-understood chemical transformation that relies on the principles of nucleophilic aromatic substitution. The reaction is efficiently carried out using either 1-chloro- or 1-fluoro-2-nitrobenzene and 2,4-dimethylthiophenol in the presence of a base. This technical guide provides researchers and drug development professionals with a detailed understanding of the reaction mechanism and practical experimental protocols, which are essential for the successful synthesis of this important pharmaceutical intermediate.
References
Solubility Profile of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane (CAS No. 1610527-49-5) is a diaryl sulfane derivative that serves as a key reactant in the synthesis and purification of pharmaceutical compounds, particularly in the context of managing potential mutagenic impurities. A thorough understanding of its solubility in various organic solvents is crucial for its effective handling, reaction optimization, and the development of robust purification protocols. This technical guide provides a summary of the available solubility information, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.
Chemical Properties
| Property | Value | Source |
| CAS Number | 1610527-49-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₃NO₂S | --INVALID-LINK-- |
| Molecular Weight | 259.32 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to yellow solid | - |
| Predicted Boiling Point | 353.9 ± 30.0 °C | - |
| Predicted Density | 1.24 ± 0.1 g/cm³ | - |
Solubility Data
| Solvent | Qualitative Solubility | Source |
| Methanol | Soluble | --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |
It is generally anticipated that diaryl sulfanes may exhibit moderate solubility in other common organic solvents, but this needs to be determined experimentally.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed protocol for the determination of the equilibrium solubility of this compound in an organic solvent of interest. This method is considered the gold standard for solubility measurements.
1. Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed scintillation vial or flask. The excess is crucial to ensure that a saturated solution is formed.
-
Record the exact weight of the compound added.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
3. Calculation of Solubility
Calculate the solubility (S) using the following formula:
S (g/L) = C * DF
Where:
-
C is the concentration of the diluted sample in g/L, determined from the calibration curve.
-
DF is the dilution factor.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, this guide provides the foundational knowledge and a robust experimental protocol for its determination. The qualitative solubility in methanol and DMSO suggests its potential solubility in other polar organic solvents. For drug development and process chemistry applications, the experimental determination of its solubility profile across a range of pharmaceutically relevant solvents is highly recommended. The provided shake-flask method offers a reliable means to generate this critical data, enabling informed decisions in process development, formulation, and purification strategies.
Technical Guide on the Stability of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
DISCLAIMER: A comprehensive search of publicly available scientific literature, patent databases, and commercial supplier information did not yield specific stability studies for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane. The information that follows is based on the compound's role as a known intermediate in pharmaceutical synthesis and general chemical principles. The detailed quantitative data, experimental protocols for stability-indicating assays, and degradation pathways requested for a full technical guide are not available in the public domain and are likely proprietary information.
Introduction
This compound is a chemical compound primarily recognized for its role as a key intermediate in the synthesis of Vortioxetine, an antidepressant medication.[1][2] It is also identified as "Vortioxetine Impurity 51".[3] Given its function as a synthetic precursor in the pharmaceutical industry, understanding its stability is critical for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an overview of the known information and outlines the necessary experimental framework for a comprehensive stability assessment.
Chemical and Physical Properties
A summary of the basic properties of this compound is presented below. This data is compiled from chemical supplier catalogs and public chemical databases.
| Property | Value | Source |
| IUPAC Name | 2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene | PubChem[3] |
| CAS Number | 1610527-49-5 | Sigma-Aldrich |
| Molecular Formula | C₁₄H₁₃NO₂S | PubChem[3] |
| Molecular Weight | 259.33 g/mol | PubChem[3] |
| Physical Form | Light yellow to yellow solid | ChemicalBook[4] |
| Storage Conditions | Room Temperature, Sealed in Dry | Sigma-Aldrich |
Known Reactivity and Role in Synthesis
The primary documented role of this compound is as intermediate (III) in the synthesis of Vortioxetine, as detailed in European Patent EP 2981520 B1.[1] The synthetic pathway involves the S-arylation of 2,4-dimethylthiophenol to form the sulfane, followed by the reduction of the nitro group to an aniline derivative.
The general workflow described in the patent literature is illustrated below.
References
An In-depth Technical Guide to (2,4-diMethylphenyl)(2-nitrophenyl)sulfane: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, a key chemical intermediate in the synthesis of the multimodal antidepressant Vortioxetine. While not a therapeutic agent itself, its history is intrinsically linked to the development of this important pharmaceutical. This document details its discovery within the context of drug manufacturing, provides detailed experimental protocols for its synthesis, summarizes its physicochemical properties, and discusses its potential biological interactions, including its putative role as a cytochrome P450 inhibitor.
Discovery and History
The discovery of this compound is not chronicled as a standalone event but is rather embedded in the process development of the antidepressant drug Vortioxetine. It emerged as a critical building block in several patented synthetic routes to Vortioxetine. Labeled as "Vortioxetine Impurity 51" in some contexts, this compound's primary significance lies in its role as a precursor to the core structure of the final drug molecule. Its synthesis allows for the strategic introduction of the 2,4-dimethylphenylthio moiety to a phenyl ring, which is later elaborated to form the piperazine-containing final product. The development of efficient and scalable methods for the preparation of this compound has been a key step in optimizing the industrial production of Vortioxetine.[1]
Physicochemical Properties
This compound is a solid, typically appearing as a light yellow to yellow substance.[2] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂S | [2][3][4] |
| Molecular Weight | 259.32 g/mol | [2][3][4] |
| CAS Number | 1610527-49-5 | [2][3][4] |
| Boiling Point (Predicted) | 353.9 ± 30.0 °C | [2] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [2] |
| Physical Form | Solid | [5] |
| Appearance | Light yellow to yellow | [2] |
| Purity (Typical) | ≥98% | [5] |
| Storage | Sealed in dry, room temperature | [5] |
Note: Some physical properties are predicted values from computational models.
Experimental Protocols
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (S-arylation) reaction.
Synthesis of this compound
This protocol is based on synthetic routes described in the patent literature for the preparation of Vortioxetine intermediates.
Objective: To synthesize this compound from 2,4-dimethylthiophenol and 1-fluoro-2-nitrobenzene.
Materials:
-
2,4-dimethylthiophenol
-
1-fluoro-2-nitrobenzene
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,4-dimethylthiophenol (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Synthetic scheme for this compound.
Role in Vortioxetine Synthesis
This compound is a key intermediate in a multi-step synthesis of Vortioxetine. The general workflow is as follows:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, to yield 2-((2,4-dimethylphenyl)thio)aniline.
-
Formation of the Piperazine Ring: The resulting aniline derivative is then reacted with a suitable piperazine precursor to form the final Vortioxetine molecule.
Caption: Workflow for Vortioxetine synthesis from the intermediate.
Biological Activity and Signaling Pathways
While primarily an intermediate in drug synthesis, preliminary studies and the chemical nature of this compound suggest potential biological activities.
Cytochrome P450 Inhibition
There are indications that this compound may act as an inhibitor of cytochrome P450 (CYP) enzymes. Organosulfur compounds, in general, are known to modulate the activity of various CYP isoforms.[6] Inhibition of these enzymes can have significant implications for drug metabolism and pharmacokinetics, leading to potential drug-drug interactions. However, specific inhibitory constants (e.g., IC₅₀) for this compound against various CYP isoforms have not been extensively reported in the public domain.
General Protocol for Cytochrome P450 Inhibition Assay
A general in vitro protocol to determine the inhibitory potential of a compound like this compound on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major CYP isoforms.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates
-
NADPH regenerating system
-
This compound (test compound)
-
Positive control inhibitors for each CYP isoform
-
Incubation buffer (e.g., phosphate buffer)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound in the incubation buffer.
-
In a multi-well plate, pre-incubate the human liver microsomes or recombinant CYP enzymes with the test compound dilutions at 37 °C.
-
Initiate the metabolic reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C for a specific time.
-
Terminate the reaction by adding a cold quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal model.
Caption: Workflow for a generic CYP450 inhibition assay.
Conclusion
This compound is a compound of significant interest within the field of pharmaceutical process chemistry. Its history is a testament to the intricate developmental pathways of modern drugs. While its primary role is that of a synthetic intermediate, its chemical structure suggests potential biological activities that warrant further investigation. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working in drug development and related fields, providing a solid foundation for the synthesis, characterization, and further exploration of this important molecule.
References
- 1. Vortioxetine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS#: 1610527-49-5 [chemicalbook.com]
- 3. This compound | 1610527-49-5 [chemicalbook.com]
- 4. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1610527-49-5 [sigmaaldrich.com]
- 6. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Vortioxetine Utilizing (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vortioxetine, a multimodal antidepressant, is synthesized through various routes, with several methods employing (2,4-diMethylphenyl)(2-nitrophenyl)sulfane as a key intermediate. This compound serves as a precursor to the crucial 2-((2,4-dimethylphenyl)thio)aniline moiety, which is subsequently cyclized to form the piperazine ring of the final drug substance. This document provides detailed application notes and experimental protocols for the synthesis of Vortioxetine involving this compound, based on established patent literature.
Synthetic Pathway Overview
The general synthetic strategy commences with the S-arylation of 2,4-dimethylthiophenol to yield this compound. The nitro group of this intermediate is then reduced to an amine, yielding 2-((2,4-dimethylphenyl)thio)aniline. The final steps involve the formation of the piperazine ring to produce Vortioxetine.[1]
Below is a workflow diagram illustrating the synthetic route.
Caption: Synthetic workflow for Vortioxetine via a this compound intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound (III')
This protocol describes the S-arylation of 2,4-dimethylthiophenol with a halogenated nitrobenzene.
Materials:
-
2,4-Dimethylthiophenol (II)
-
1-chloro-2-nitrobenzene (I'''b) or 1-fluoro-2-nitrobenzene (I'''a)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dimethylthiophenol (II) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).
-
Add 1-chloro-2-nitrobenzene (I'''b) or 1-fluoro-2-nitrobenzene (I'''a) to the mixture.[2][3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to yield crude this compound (III').
-
The crude product can be purified by recrystallization to afford yellow crystals.[2]
Protocol 2: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline (IV)
This protocol details the reduction of the nitro group of this compound.
Materials:
-
This compound (III')
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Celite
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a mixture of this compound (III') (10.0 g, 38.6 mmol) in acetic acid (AcOH) (100 mL), add iron powder (Fe) (8.61 g, 154 mmol).[1][2]
-
Stir the resulting reaction mixture at 30°C for 16 hours.[1][2]
-
Filter the reaction mixture through a bed of Celite and concentrate the filtrate.[1][2]
-
To the residue, add 300 mL of saturated sodium bicarbonate (NaHCO₃) solution and 100 mL of ethyl acetate (EtOAc).[1][2]
-
Separate the organic layer, and wash the aqueous layer with EtOAc.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 2-((2,4-dimethylphenyl)thio)aniline (IV).
Alternative reducing agents such as Raney nickel or palladium on carbon can also be used.[3]
Protocol 3: Synthesis of Vortioxetine Hydrochloride (V)
This protocol describes the formation of the piperazine ring to yield Vortioxetine.
Materials:
-
2-((2,4-dimethylphenyl)thio)aniline (IV)
-
bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol methyl ether or 1,2-dichlorobenzene
-
Water
-
Acetone
Procedure:
-
A mixture of 2-((2,4-dimethylphenyl)thio)aniline (IV) (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and diethylene glycol methyl ether (10 mL) is stirred at 130°C for 3 days.[1]
-
Alternatively, the reaction can be carried out in 1,2-dichlorobenzene at a temperature of 165-170°C.[3]
-
After cooling the reaction mixture to 25°C, add water (20 mL) and further cool to 10°C while stirring.[1]
-
Filter the precipitate, wash with water (10 mL), and dry.[1]
-
Wash the solid with acetone (3 x 10 mL) and dry to afford Vortioxetine hydrochloride as a white powder.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Vortioxetine via the this compound intermediate.
| Step | Reactants | Product | Yield | Reference |
| Synthesis of this compound | 2,4-dimethylthiophenol, 1-chloro-2-nitrobenzene | This compound | ~85% | EP2930171A1[2] |
| Synthesis of 2-((2,4-dimethylphenyl)thio)aniline | This compound, Fe, AcOH | 2-((2,4-dimethylphenyl)thio)aniline | ~95% | EP2930171A1[2] |
| Synthesis of Vortioxetine Hydrochloride | 2-((2,4-dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine hydrochloride | Vortioxetine Hydrochloride | 53% | EP2894154A1[1] |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key transformations in the synthesis of Vortioxetine.
Caption: Logical flow of the Vortioxetine synthesis.
Conclusion
The use of this compound as an intermediate provides a viable and documented pathway for the synthesis of Vortioxetine. The protocols outlined in this document, derived from patent literature, offer a foundational methodology for researchers and professionals in drug development. The presented synthetic route avoids the use of palladium catalysts, which can be advantageous in terms of cost and reducing metal contamination in the final active pharmaceutical ingredient.[4] Further optimization of reaction conditions and purification methods may be necessary to achieve higher yields and purity for large-scale production.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Google Patents [patents.google.com]
- 3. US20200010429A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols for the Evaluation of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane as a Cytochrome P450 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for investigating the inhibitory effects of the compound (2,4-diMethylphenyl)(2-nitrophenyl)sulfane on major human cytochrome P450 (CYP) enzymes. Preliminary data suggests that this compound is a potential inhibitor of CYP1A2, CYP2C9, and CYP2C19, enzymes critical to the metabolism of a vast array of xenobiotics, including therapeutic drugs.[1] Understanding the interaction of novel chemical entities with these enzymes is a crucial step in drug discovery and development to prevent potential drug-drug interactions and associated toxicities. The following sections detail the necessary experimental procedures to characterize the inhibitory profile of this compound, including the determination of IC50 values and elucidation of the mechanism of inhibition.
Introduction to Cytochrome P450 and Drug Metabolism
The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a central role in the phase I metabolism of a wide variety of endogenous and exogenous compounds. In humans, the CYP1, CYP2, and CYP3 families are particularly important for the metabolic clearance of most clinically used drugs. Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of another drug, potentially resulting in adverse effects. Therefore, regulatory agencies such as the FDA recommend the in vitro evaluation of all new molecular entities for their potential to inhibit major CYP isoforms.[2][3][4]
This compound has been identified as a potential inhibitor of CYP1A2, CYP2C19, and CYP2C9.[1] The protocols outlined below provide a framework for confirming and quantifying this inhibitory activity.
Data Presentation: Inhibitory Profile of this compound
While specific experimental data for this compound is not yet publicly available, the following tables are presented as templates for summarizing key quantitative findings from the proposed experiments.
Table 1: IC50 Values for this compound against Major CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | Data to be determined | α-Naphthoflavone | Literature Value |
| CYP2C9 | Diclofenac | Data to be determined | Sulfaphenazole | Literature Value |
| CYP2C19 | S-Mephenytoin | Data to be determined | Ticlopidine | Literature Value |
| CYP2D6 | Dextromethorphan | Data to be determined | Quinidine | Literature Value |
| CYP3A4 | Midazolam | Data to be determined | Ketoconazole | Literature Value |
Table 2: Inhibition Kinetic Parameters for this compound
| CYP Isoform | Inhibition Type (e.g., Competitive, Non-competitive) | K_i_ (µM) |
| CYP1A2 | Data to be determined | Data to be determined |
| CYP2C9 | Data to be determined | Data to be determined |
| CYP2C19 | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are adapted from established methodologies for in vitro CYP inhibition assays.
Reagents and Materials
-
This compound (Test Compound)
-
Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (rhCYPs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
CYP isoform-specific probe substrates (see Table 1)
-
CYP isoform-specific positive control inhibitors (see Table 1)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or Methanol (for reaction termination)
-
Internal Standard (for analytical quantification)
-
96-well microplates
-
Incubator/shaker (37°C)
-
LC-MS/MS instrument for metabolite quantification
General Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
Detailed Protocol for IC50 Determination
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Prepare stock solutions of probe substrates and positive control inhibitors in an appropriate solvent.
-
-
Prepare Incubation Mixtures:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).
-
Add a series of concentrations of this compound (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (solvent only) and a positive control inhibitor.
-
Add the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the specific CYP probe substrate. The concentration of the probe substrate should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.
-
Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).
-
Protocol for Determining the Mechanism of Inhibition (e.g., Ki determination)
To determine if the inhibition is competitive, non-competitive, or mixed, a kinetic analysis should be performed.
-
Experimental Design:
-
Perform the inhibition assay as described above, but with a matrix of varying concentrations of both the inhibitor, this compound, and the probe substrate.
-
Typically, use at least three concentrations of the inhibitor and five concentrations of the substrate, bracketing their respective IC50 and Km values.
-
-
Data Analysis:
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis fitting to different inhibition models (competitive, non-competitive, uncompetitive, or mixed).
-
The inhibition constant (Ki) can be derived from this analysis.
-
Signaling Pathways
Understanding the broader biological context of CYP inhibition is crucial. The following diagrams illustrate the central role of the targeted CYP enzymes in metabolic pathways.
Conclusion
The protocols and information provided in these application notes serve as a robust starting point for the comprehensive evaluation of this compound as a cytochrome P450 inhibitor. By systematically determining its inhibitory potency (IC50) and mechanism of action (Ki) against key CYP isoforms, researchers can effectively assess its potential for causing clinically significant drug-drug interactions. This information is indispensable for guiding further preclinical and clinical development of this and structurally related compounds.
References
Application Notes and Protocols: Cytochrome P450 Inhibition Assay for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including approximately 95% of commercially available drugs.[1] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially causing adverse effects.[2][3][4] Therefore, it is essential to evaluate the inhibitory potential of new chemical entities, such as (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, early in the drug discovery process.[5]
These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on major human CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][5] The described methodologies include both a rapid, high-throughput fluorescence-based assay for initial screening and a more definitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for determining key inhibition parameters like the half-maximal inhibitory concentration (IC50).[2][6] Additionally, a protocol to assess time-dependent inhibition (TDI) is included, as this can reveal irreversible or quasi-irreversible inhibition, which is of particular concern in drug development.[7][8]
Data Presentation
Table 1: IC50 Values for this compound against Major CYP Isoforms
| CYP Isoform | Test Compound IC50 (µM) | Positive Control IC50 (µM) | Positive Control Inhibitor |
| CYP1A2 | 12.5 | 0.05 | Furafylline |
| CYP2C9 | > 100 | 0.3 | Sulfaphenazole |
| CYP2C19 | 25.8 | 1.5 | Ticlopidine |
| CYP2D6 | 8.2 | 0.02 | Quinidine |
| CYP3A4 | 5.1 | 0.01 | Ketoconazole |
This data is representative and should be replaced with experimentally determined values.
Table 2: Time-Dependent Inhibition (TDI) IC50 Shift for this compound
| CYP Isoform | IC50 without pre-incubation (µM) | IC50 with 30 min pre-incubation + NADPH (µM) | IC50 Shift Ratio |
| CYP1A2 | 12.5 | 11.8 | 1.06 |
| CYP2D6 | 8.2 | 2.1 | 3.90 |
| CYP3A4 | 5.1 | 0.9 | 5.67 |
An IC50 shift ratio greater than 1.5-2.0 is generally considered indicative of time-dependent inhibition.[8] This data is representative.
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening for CYP Inhibition
This protocol provides a rapid and cost-effective method for initial screening of CYP inhibition.[1][6] It utilizes fluorogenic probe substrates that are converted into fluorescent products by active CYP enzymes.[1][9] A decrease in fluorescence signal in the presence of the test compound indicates inhibition.[1]
Materials:
-
Recombinant human CYP enzymes (e.g., BACTOSOMES®)[10]
-
Fluorogenic probe substrates (specific for each CYP isoform)
-
NADPH regeneration system
-
Potassium phosphate buffer
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
-
This compound (test compound)
-
Known CYP inhibitors (positive controls)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of the test compound and positive controls by serial dilution in buffer. The final DMSO concentration should be less than 1%.
-
Prepare a reaction mixture containing the recombinant CYP enzyme and the NADPH regeneration system in potassium phosphate buffer.
-
-
Assay Plate Setup:
-
Add the test compound or positive control at various concentrations to the wells of the 96-well plate.
-
Include wells with buffer and DMSO as a negative control (100% activity) and wells with a known inhibitor as a positive control.
-
Add the reaction mixture to all wells.
-
-
Initiate and Monitor the Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic probe substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: LC-MS/MS-Based IC50 Determination for CYP Inhibition
This protocol offers a more definitive and sensitive method for quantifying CYP inhibition by directly measuring the formation of a specific metabolite from a probe substrate.[2][11]
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes[2][12]
-
CYP isoform-specific probe substrates
-
NADPH
-
Potassium phosphate buffer
-
96-well plates
-
This compound (test compound)
-
Known CYP inhibitors (positive controls)
-
Acetonitrile with an internal standard (for reaction termination and protein precipitation)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock and working solutions of the test compound and positive controls as described in Protocol 1.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes (or recombinant enzymes), the test compound at various concentrations (or positive control), and potassium phosphate buffer.
-
Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate and NADPH.
-
Incubate at 37°C for a specific time (e.g., 10-60 minutes, within the linear range of metabolite formation).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: Time-Dependent Inhibition (TDI) - IC50 Shift Assay
This assay is used to determine if a compound's inhibitory potency increases with pre-incubation time in the presence of NADPH, which is characteristic of time-dependent inhibitors.[7][13]
Materials:
-
Same as Protocol 2.
Procedure:
-
Perform two parallel IC50 determination experiments as described in Protocol 2 with the following modifications:
-
Experiment 1 (Without Pre-incubation): Add the test compound, human liver microsomes, and NADPH to the incubation wells simultaneously with the probe substrate.
-
Experiment 2 (With Pre-incubation): Pre-incubate the test compound and human liver microsomes with NADPH at 37°C for 30 minutes.[7][8] After the pre-incubation period, add the probe substrate to initiate the reaction.
-
-
Data Analysis:
-
Calculate the IC50 values from both experiments.
-
Determine the IC50 shift ratio by dividing the IC50 value from the experiment without pre-incubation by the IC50 value from the experiment with pre-incubation.
-
An IC50 shift ratio significantly greater than 1 indicates time-dependent inhibition.[7]
-
Visualizations
References
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a diaryl sulfane compound with the molecular formula C₁₄H₁₃NO₂S.[1] While not extensively studied as a pharmacologically active agent itself, it serves as a critical intermediate in the synthesis of medicinally relevant compounds. Its chemical structure, featuring a nitro group and a diaryl sulfide linkage, makes it a versatile precursor for the construction of more complex heterocyclic systems. This document outlines its primary application as an intermediate in the synthesis of the antidepressant drug Vortioxetine and explores its potential as a precursor for phenothiazine synthesis and as a modulator of drug-metabolizing enzymes.
Application 1: Intermediate in the Synthesis of Vortioxetine
The most significant application of this compound is as a key intermediate in the manufacturing process of Vortioxetine, a multimodal antidepressant.[2][3][4] The synthesis involves the formation of the diaryl sulfide bond, followed by the reduction of the nitro group to an aniline derivative, which then undergoes piperazine ring formation.
Experimental Protocol: Synthesis of Vortioxetine via this compound
This protocol is a multi-step synthesis starting from the formation of the diaryl sulfane intermediate.
Step 1: Synthesis of this compound
This step involves the nucleophilic aromatic substitution reaction between 2,4-dimethylthiophenol and an activated ortho-halonitrobenzene.
-
Materials: 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene (or 1-chloro-2-nitrobenzene), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylthiophenol (1 equivalent) and 1-fluoro-2-nitrobenzene (1 equivalent) in DMF.
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid precipitate of this compound is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]
-
Step 2: Reduction of this compound to 2-((2,4-dimethylphenyl)thio)aniline
The nitro group of the intermediate is reduced to an amine, a crucial step for the subsequent cyclization.
-
Materials: this compound, Iron powder (Fe), Acetic Acid (AcOH).
-
Procedure:
-
To a mixture of this compound (1 equivalent) in acetic acid, add iron powder (4 equivalents).
-
Stir the resulting reaction mixture at room temperature (around 30°C) for 16 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a bed of Celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-((2,4-dimethylphenyl)thio)aniline.[5]
-
Step 3: Synthesis of Vortioxetine from 2-((2,4-dimethylphenyl)thio)aniline
The final step involves the formation of the piperazine ring.
-
Materials: 2-((2,4-dimethylphenyl)thio)aniline, bis(2-chloroethyl)amine hydrochloride, Diethylene glycol dimethyl ether (diglyme).
-
Procedure:
-
A mixture of 2-((2,4-dimethylphenyl)thio)aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in diglyme is heated to 130°C for 72 hours.[5]
-
After cooling to room temperature, water is added to the reaction mixture, and it is further cooled to 10°C with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is then washed with acetone and dried to afford Vortioxetine hydrochloride.[5]
-
Experimental Workflow for Vortioxetine Synthesis
Caption: Synthetic pathway of Vortioxetine from this compound.
Application 2: Potential Precursor for Phenothiazine Synthesis
Phenothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. Diaryl sulfides and diarylamines are common precursors for the synthesis of the phenothiazine core. This compound, after reduction of its nitro group to an amine, can serve as a diarylamine precursor for phenothiazine synthesis.
Proposed Experimental Protocol: Synthesis of a Dimethyl-phenothiazine Derivative
This proposed two-step protocol is based on established methods for phenothiazine synthesis.
Step 1: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline
This step is identical to Step 2 in the Vortioxetine synthesis protocol.
Step 2: Thionation and Cyclization to form a Dimethyl-phenothiazine
-
Materials: 2-((2,4-dimethylphenyl)thio)aniline, Sulfur (S), Iodine (I₂).
-
Procedure (based on Bernthsen's reaction):
-
In a reaction vessel, mix 2-((2,4-dimethylphenyl)thio)aniline (1 equivalent) and elemental sulfur (2 equivalents).
-
Add a catalytic amount of iodine.
-
Heat the mixture to 180-200 °C for 2-3 hours. Hydrogen sulfide gas will be evolved, so the reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dissolve it in a suitable organic solvent.
-
The crude product can be purified by column chromatography to yield the corresponding dimethyl-phenothiazine derivative.
-
Logical Relationship for Phenothiazine Synthesis
Caption: Proposed synthetic route to a phenothiazine derivative.
Application 3: Potential for Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes can lead to drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. While there is no direct published data on the inhibitory activity of this compound, preliminary studies have suggested its potential as an inhibitor of CYP1A2, CYP2C19, and CYP2C9.[2] This potential inhibitory activity is a critical consideration in drug development, especially if this compound were to be developed as a drug candidate or if it persists as an impurity in a final drug product.
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
This is a general protocol to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against various CYP isoforms.
-
Materials: Human liver microsomes (HLM) or recombinant human CYP enzymes, this compound, CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19), NADPH regenerating system, Phosphate buffer.
-
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound dilutions with HLM or recombinant CYP enzymes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and an NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Data Presentation: Hypothetical CYP450 Inhibition Data
Since no quantitative data is publicly available, the following table is a template for how such data would be presented.
| CYP Isoform | Probe Substrate | Hypothetical IC₅₀ (µM) |
| CYP1A2 | Phenacetin | Data not available |
| CYP2C9 | Diclofenac | Data not available |
| CYP2C19 | S-Mephenytoin | Data not available |
| CYP2D6 | Dextromethorphan | Data not available |
| CYP3A4 | Midazolam | Data not available |
Signaling Pathway Diagram for CYP450 Inhibition
Caption: Mechanism of potential drug-drug interaction via CYP450 inhibition.
Conclusion
This compound is a valuable synthetic intermediate in medicinal chemistry, with its primary established role in the synthesis of the antidepressant Vortioxetine. Its chemical structure also suggests its utility as a precursor for the synthesis of phenothiazine derivatives. While its direct pharmacological activity has not been a major focus of research, its potential to inhibit key drug-metabolizing enzymes like CYP450s warrants further investigation, particularly in the context of process impurities and drug safety. The protocols and information provided herein are intended to guide researchers in the effective utilization of this compound in drug discovery and development projects.
References
- 1. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. WO2018154451A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 4. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis of Vortioxetine Intermediate CAS 1610527-49-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (CAS 1610527-49-5), a key intermediate in the manufacturing of the multimodal antidepressant Vortioxetine. The synthesis is achieved via a nucleophilic aromatic substitution reaction between a halo-nitrobenzene and 2,4-dimethylbenzenethiol. Two distinct protocols are presented, utilizing either 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene as the starting material. This guide includes reaction parameters, purification methods, and a summary of analytical data for the target compound, offering a comprehensive resource for chemists in the pharmaceutical industry.
Introduction
Vortioxetine is a serotonin modulator and stimulator approved for the treatment of major depressive disorder. Its synthesis involves several key intermediates, one of which is this compound. The efficient and scalable synthesis of this intermediate is crucial for the overall cost-effectiveness and viability of the Vortioxetine manufacturing process. The primary synthetic route to this intermediate involves the S-arylation of 2,4-dimethylbenzenethiol with an activated halo-nitrobenzene. The following protocols detail two reliable methods for this transformation.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic protocols described.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 1-fluoro-2-nitrobenzene | 1-chloro-2-nitrobenzene |
| Reagents | 2,4-dimethylbenzenethiol, Sodium Carbonate | 2,4-dimethylbenzenethiol, Sodium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Temperature | 100°C | 100°C |
| Reaction Time | 2 hours | 2 hours |
| Yield | 98% | Not specified |
| Purity (by HPLC) | >99% (typical) | Not specified |
Analytical Data for this compound (CAS 1610527-49-5)
| Analysis | Result |
| Molecular Formula | C₁₄H₁₃NO₂S |
| Molecular Weight | 259.32 g/mol |
| Appearance | Yellow Solid |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
| Infrared (IR) | Conforms to structure |
Note: While a Certificate of Analysis confirms the structural data, publicly available spectra were not found.[1]
Experimental Protocols
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The following are two detailed protocols based on a method described in patent literature.
Protocol 1: Synthesis from 1-fluoro-2-nitrobenzene
This protocol outlines the reaction of 1-fluoro-2-nitrobenzene with 2,4-dimethylbenzenethiol.
Materials:
-
1-fluoro-2-nitrobenzene
-
2,4-dimethylbenzenethiol
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 1-fluoro-2-nitrobenzene (1.0 equivalent) in N,N-Dimethylformamide (DMF), add 2,4-dimethylbenzenethiol (1.0 equivalent) and sodium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Expected Yield: 98%
Protocol 2: Synthesis from 1-chloro-2-nitrobenzene
This protocol provides an alternative synthesis using 1-chloro-2-nitrobenzene.
Materials:
-
1-chloro-2-nitrobenzene
-
2,4-dimethylbenzenethiol
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 1-chloro-2-nitrobenzene (1.0 equivalent) in N,N-Dimethylformamide (DMF), add 2,4-dimethylbenzenethiol (1.0 equivalent) and sodium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100°C and stir for 2 hours.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic phases with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to obtain the desired product.
Synthetic Pathway and Workflow
The following diagrams illustrate the chemical reaction and the general laboratory workflow for the synthesis of the Vortioxetine intermediate.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis and isolation of the product.
References
In Vitro Cytotoxicity of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane: Application Notes and Protocols
Disclaimer: As of the latest literature survey, no direct studies evaluating the in vitro cytotoxicity of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane have been published. The following application notes and protocols are based on established methodologies for assessing the cytotoxicity of related diphenyl sulfane and nitrophenyl-containing compounds. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this specific molecule.
Application Notes
This compound is an organosulfur compound whose biological activities have not been extensively characterized. Structurally related compounds, such as diphenyl disulfide and various nitrophenyl-containing heterocycles, have demonstrated significant cytotoxic and anticancer activities in preclinical studies. For instance, diphenyl disulfide has been shown to induce both ferroptosis and apoptosis in melanoma cells through modulation of the PI3K/AKT/mTOR signaling pathway.[1][2] Other nitrophenyl derivatives have exhibited moderate to strong cytotoxic effects against pancreatic and lung cancer cell lines.[3][4]
Given the structural similarities, it is hypothesized that this compound may exhibit cytotoxic properties, potentially through the induction of oxidative stress, cell cycle arrest, or apoptosis. The protocols outlined below provide a robust framework for the initial in vitro evaluation of this compound's cytotoxic potential against a panel of human cancer cell lines.
Quantitative Cytotoxicity Data (Hypothetical)
The following table is a template for summarizing potential cytotoxicity data for this compound. Actual values would be determined through the experimental protocols described.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | TBD |
| MCF-7 | Breast Adenocarcinoma | 48 | TBD |
| HepG2 | Hepatocellular Carcinoma | 48 | TBD |
| HCT116 | Colorectal Carcinoma | 48 | TBD |
| HSF | Normal Human Skin Fibroblast | 48 | TBD |
TBD: To Be Determined
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) and a normal cell line (e.g., HSF)
-
This compound (purity ≥98%)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Prepare serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the plates for 48 hours (or other desired time points, e.g., 24, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
Materials:
-
Human cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant (to include floating apoptotic cells). Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest and wash the cells with PBS as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Caption: Hypothesized signaling pathway based on related compounds.
References
- 1. Diphenyl Disulfide Exerts Dual Cytotoxic Effects by Inducing Ferroptosis and Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a diaryl sulfane that may arise as a key intermediate or impurity in various synthetic organic chemistry processes, particularly in the development of pharmaceutical agents.[1][2][3] Accurate and precise quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final product. These application notes provide detailed protocols for three common and robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₃NO₂S | [1] |
| Molecular Weight | 259.33 g/mol | [4] |
| Physical Form | Solid | [5] |
| CAS Number | 1610527-49-5 | [5] |
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[6] This method is suitable for the analysis of this compound due to its non-volatile nature and UV absorbance characteristics conferred by the aromatic rings and the nitro group.
Experimental Workflow: HPLC
Caption: Workflow for HPLC analysis of this compound.
Protocol
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known volume in a volumetric flask.[6]
-
Perform serial dilutions to bring the concentration of the analyte within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.[6]
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[9] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 70:30 (v/v) Acetonitrile:Water. |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
3. Calibration
-
Prepare a stock solution of purified this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration. Determine the linearity (R² value).
4. Data Analysis
-
Inject the prepared sample from the reaction mixture.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Integrate the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample using the equation from the calibration curve.
Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on specific conditions, but should be consistent. |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Given that this compound is a solid, it may require derivatization to improve its volatility for GC analysis, although direct analysis may be possible depending on its thermal stability.[10]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Protocol
1. Sample Preparation
-
Dissolve a known amount of the reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
An internal standard (e.g., a structurally similar compound not present in the reaction mixture) should be added for accurate quantification.
-
If necessary, perform a derivatization step. For nitro compounds, this may not always be required but can improve peak shape and sensitivity.[11]
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC Column | A non-polar or medium-polarity capillary column (e.g., VF-200ms or similar, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate.[12] |
| Oven Temperature Program | Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. |
| Injector Temperature | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification. |
3. Calibration
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Analyze each standard by GC-MS in SIM mode.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
4. Data Analysis
-
Analyze the prepared sample from the reaction mixture.
-
Identify the analyte and internal standard peaks based on their retention times and mass spectra.
-
In SIM mode, monitor characteristic ions for the analyte and the internal standard. For the analyte (MW 259.33), potential ions to monitor would include the molecular ion (m/z 259) and major fragment ions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte from the calibration curve.
Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on column and temperature program. |
| Characteristic Ions (m/z) | Molecular ion at 259 and compound-specific fragments. |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low pg/µL level.[13] |
| Limit of Quantification (LOQ) | Mid-to-high pg/µL level. |
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of molar concentrations without the need for a specific reference standard of the analyte.[14][15] This makes it a powerful tool for analyzing complex reaction mixtures.[16]
Logical Relationship: qNMR Quantification
Caption: The relationship of variables for calculating analyte concentration using qNMR.
Protocol
1. Sample Preparation [17]
-
Accurately weigh a sample of the reaction mixture.
-
Also, accurately weigh a known amount of a high-purity internal standard. The standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Data Acquisition
| Parameter | Setting |
| Spectrometer | 400 MHz or higher for better resolution. |
| Pulse Sequence | A standard 1D proton experiment. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest to ensure full relaxation. |
| Number of Scans | Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64). |
| Pulse Angle | 90° |
3. Data Processing and Analysis
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the methyl singlets or an aromatic proton signal) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula[17]:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample)
Where:
-
C_analyte = Concentration of the analyte (% w/w)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Expected Quantitative Data
| Parameter | Expected Value |
| Chemical Shift (δ) | Specific to the proton environment in the chosen solvent. |
| Signal Multiplicity | Singlets for methyl groups, multiplets for aromatic protons. |
| Precision (RSD) | Typically < 2% |
| Accuracy | High, as it is a primary ratio method. |
Summary and Comparison of Methods
| Feature | HPLC | GC-MS | qNMR |
| Selectivity | Good | Excellent | Good to Excellent (depends on spectral overlap) |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | High | Moderate | Low to Moderate |
| Need for Standard | Yes, for the specific analyte. | Yes, for the specific analyte. | No, an internal standard of any known pure compound can be used.[14] |
| Sample Prep | Simple (dilution, filtration).[7] | Can be more complex (extraction, derivatization). | Simple (weighing, dissolving). |
| Destructive | Yes | Yes | No |
Conclusion
The choice of analytical method for quantifying this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation. HPLC offers a good balance of speed, sensitivity, and simplicity. GC-MS provides the highest sensitivity and selectivity, which is ideal for trace-level quantification. qNMR is a powerful, non-destructive technique that offers high accuracy and does not require an authentic standard of the analyte for quantification, making it particularly useful for novel compounds or when a pure standard is unavailable.[18] Each of these methods, when properly validated, can provide reliable and accurate quantification of this compound in reaction mixtures.
References
- 1. This compound | 1610527-49-5 [chemicalbook.com]
- 2. This compound , 98% , 1610527-49-5 - CookeChem [cookechem.com]
- 3. This compound CAS#: 1610527-49-5 [chemicalbook.com]
- 4. This compound; 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | 1610527-49-5 [sigmaaldrich.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. organomation.com [organomation.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. HPLC Determination of Divinyl Sulfone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane and its analogues represent a novel class of diaryl sulfanes with potential therapeutic applications. Preliminary research suggests that these compounds may exhibit inhibitory activity against key signaling proteins implicated in cancer progression.[1][2][3][4][5] The presence of the nitro group, a common moiety in various biologically active molecules, suggests that these compounds could have applications in oncology.[6][7][8][9] This document provides detailed protocols for the high-throughput screening (HTS) of a library of this compound analogues to identify and characterize potent inhibitors of a hypothetical target, the "OncoKinase," a critical enzyme in a cancer-related signaling pathway.
The following protocols outline a primary biochemical screen to identify direct inhibitors of OncoKinase and a secondary cell-based assay to assess the cytotoxic effects of the active compounds on a relevant cancer cell line.
Data Presentation
A library of 500 this compound analogues was synthesized to explore the structure-activity relationship (SAR). The results from the primary and secondary screens for a selection of lead compounds are summarized below.
Table 1: Biological Activity of Lead this compound Analogues
| Compound ID | R1 Group | R2 Group | OncoKinase IC50 (µM) | Cancer Cell Line CC50 (µM) |
| LEAD-001 | H | H | 0.15 | 1.2 |
| LEAD-002 | 4-F | H | 0.08 | 0.9 |
| LEAD-003 | H | 4-Cl | 0.21 | 2.5 |
| LEAD-004 | 4-OCH3 | H | 1.50 | >10 |
| LEAD-005 | H | 4-CF3 | 0.11 | 1.0 |
IC50: Half-maximal inhibitory concentration against purified OncoKinase. CC50: Half-maximal cytotoxic concentration in the cancer cell line.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - OncoKinase Inhibition Assay
This protocol describes a luminescent kinase assay to identify inhibitors of OncoKinase. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP consumption, resulting in a higher luminescent signal, indicates enzyme inhibition.
Materials:
-
OncoKinase (recombinant)
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white, opaque microplates
-
This compound analogue library (10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the analogue library into the wells of a 384-well plate. Also, dispense 50 nL of the positive control and negative control into their respective wells.
-
Enzyme and Substrate Addition: Prepare a master mix containing OncoKinase and the kinase substrate in assay buffer. Dispense 10 µL of this mix into each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each compound relative to the positive and negative controls. Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further confirmation and IC50 determination.
Protocol 2: Secondary High-Throughput Screen - Cancer Cell Viability Assay (MTS Assay)
This protocol is for a colorimetric assay to determine the cytotoxic effects of the hit compounds from the primary screen on a cancer cell line that overexpresses OncoKinase.[10][11][12][13] The MTS assay measures the number of viable cells by the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.[10]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, black-walled microplates
-
Hit compounds from the primary screen (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Automated liquid handling system
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed the cancer cells into 384-well plates at a density of 2,500 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Add 10 µL of the diluted compounds to the respective wells. Also, add the positive and negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 10 µL of MTS reagent to each well.
-
Incubation for Color Development: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[10][11]
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the controls. A dose-response curve is generated for each compound to determine the CC50 value.
Mandatory Visualizations
Caption: High-throughput screening workflow for identifying OncoKinase inhibitors.
Caption: Hypothetical signaling pathway showing inhibition of OncoKinase.
References
- 1. Buy this compound | 1610527-49-5 [smolecule.com]
- 2. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaryl and heteroaryl sulfides: synthesis via sulfenyl chlorides and evaluation as selective anti-breast-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: (2,4-diMethylphenyl)(2-nitrophenyl)sulfane in Organic Synthesis
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a versatile synthetic building block, primarily utilized as a key intermediate in the synthesis of pharmaceutically active compounds and novel molecular scaffolds. Its structure, featuring a nitro group ortho to a sulfide linkage, allows for a range of chemical transformations, making it a valuable precursor for drug development and medicinal chemistry research.
This document provides detailed application notes and experimental protocols for the synthesis and subsequent derivatization of this compound, highlighting its role in the construction of complex molecules.
Physicochemical Properties
| Property | Value |
| CAS Number | 1610527-49-5[1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₃NO₂S[1][3] |
| Molecular Weight | 259.32 g/mol [1][3] |
| Appearance | Light yellow to yellow solid[1] |
| Storage | Sealed in a dry place at room temperature[1] |
Applications in Organic Synthesis
The primary application of this compound lies in its conversion to 2-((2,4-dimethylphenyl)thio)aniline, a key precursor for various bioactive molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of cyclization and coupling reactions.
A notable application is in the synthesis of the antidepressant drug Vortioxetine .[6][7][8] In this multi-step synthesis, the aniline derivative of the title compound is reacted to form the piperazine ring system of Vortioxetine.
Furthermore, 2-((2,4-dimethylphenyl)thio)aniline has been used as a scaffold to synthesize a series of bicyclic aniline and amide derivatives that have been investigated for their antitubercular activity .[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution reaction between 2,4-dimethylbenzenethiol and 1-fluoro-2-nitrobenzene.
Reaction Scheme:
Caption: Synthesis of the title compound.
Materials:
-
2,4-Dimethylbenzenethiol
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dimethylbenzenethiol in methanol.
-
Add potassium carbonate to the solution.
-
While stirring, add 1-fluoro-2-nitrobenzene to the mixture.
-
The reaction is carried out at a temperature of 20-30°C, with 25°C being the most preferable.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product, this compound, can be isolated using standard work-up procedures.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Base | Temperature |
| 2,4-Dimethylbenzenethiol | 1 | Methanol | K₂CO₃ | 25°C |
| 1-Fluoro-2-nitrobenzene | 1 |
Protocol 2: Reduction of this compound to 2-((2,4-dimethylphenyl)thio)aniline
This protocol describes the reduction of the nitro group to an amine using iron in acetic acid.
Reaction Scheme:
Caption: Reduction of the nitro group.
Materials:
-
This compound (10.0 g, 38.6 mmol)[6]
-
Iron powder (Fe) (8.61 g, 154 mmol)[6]
-
Acetic acid (AcOH) (100 mL)[6]
-
Celite
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a mixture of this compound in acetic acid, add iron powder.[6]
-
Stir the resulting reaction mixture at 30°C for 16 hours.[6]
-
Filter the reaction mixture through a bed of Celite and concentrate the filtrate.[6]
-
To the residue, add 300 mL of saturated NaHCO₃ solution and 100 mL of EtOAc for extraction.[6]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-((2,4-dimethylphenyl)thio)aniline.
Quantitative Data:
| Reactant | Amount | Moles | Reagent | Amount | Moles | Solvent | Volume | Temperature | Time |
| This compound | 10.0 g | 38.6 mmol | Iron (Fe) | 8.61 g | 154 mmol | Acetic Acid | 100 mL | 30°C | 16 h |
Logical Workflow: Synthesis of Vortioxetine
The following diagram illustrates the synthetic pathway from this compound to Vortioxetine.
Caption: Vortioxetine synthesis workflow.
Concluding Remarks
This compound is a key building block with significant potential in the synthesis of complex organic molecules. The protocols provided herein offer a foundation for its synthesis and derivatization, enabling researchers and drug development professionals to explore its utility in creating novel compounds with potential therapeutic applications. The straightforward access to the corresponding aniline opens up a wide range of subsequent chemical transformations, making it a valuable tool in the arsenal of synthetic organic chemists.
References
- 1. This compound CAS#: 1610527-49-5 [m.chemicalbook.com]
- 2. This compound | 1610527-49-5 [chemicalbook.com]
- 3. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1610527-49-5|this compound|BLD Pharm [bldpharm.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 8. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Investigating the Mechanism of Action of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane as a CYP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-diMethylphenyl)(2-nitrophenyl)sulfane has been identified as a potential inhibitor of several key cytochrome P450 (CYP) enzymes, notably CYP1A2, CYP2C9, and CYP2C19.[1] These enzymes are critical in the metabolism of a vast array of xenobiotics, including therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered drugs and potentially leading to adverse effects.
These application notes provide a comprehensive guide for researchers to investigate the inhibitory mechanism of this compound on CYP enzymes. The following protocols are based on established in vitro methodologies for characterizing CYP inhibitors.
Data Presentation
Table 1: IC50 Determination for this compound Against Key CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | [Enter experimental data] |
| CYP2C9 | Diclofenac | [Enter experimental data] |
| CYP2C19 | S-Mephenytoin | [Enter experimental data] |
| Other | [Specify] | [Enter experimental data] |
Table 2: Determination of Inhibition Constant (Ki) and Mechanism of Inhibition
| CYP Isoform | Probe Substrate | Ki (µM) | Inhibition Mechanism (Competitive, Non-competitive, etc.) |
| CYP1A2 | Phenacetin | [Enter experimental data] | [Determine from data analysis] |
| CYP2C9 | Diclofenac | [Enter experimental data] | [Determine from data analysis] |
| CYP2C19 | S-Mephenytoin | [Enter experimental data] | [Determine from data analysis] |
Experimental Protocols
The following are detailed protocols for determining the inhibitory potential and mechanism of action of this compound.
Materials and Reagents
-
This compound (purity >95%)
-
Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
-
Control inhibitors for each CYP isoform
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for sample preparation
-
96-well microplates
-
LC-MS/MS system for metabolite quantification
Protocol for IC50 Determination
This protocol aims to determine the concentration of this compound required to inhibit 50% of the activity of a specific CYP isoform.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution from the stock solution. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare working solutions of the probe substrate and NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes or recombinant CYP enzyme
-
A series of concentrations of this compound or vehicle control.
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the protein.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol for Ki and Mechanism of Inhibition Determination
This protocol is designed to determine the inhibition constant (Ki) and elucidate the mode of reversible inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Experimental Design:
-
A matrix of experiments is performed with varying concentrations of both the inhibitor, this compound, and the probe substrate.
-
Typically, several concentrations of the inhibitor are tested against a range of substrate concentrations bracketing the Michaelis-Menten constant (Km) of the substrate.
-
-
Incubation and Analysis:
-
Follow the incubation and analysis steps as described in the IC50 determination protocol, but with the varied concentrations of both inhibitor and substrate.
-
-
Data Analysis:
-
Generate kinetic plots, such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
Analyze the changes in Vmax (maximum reaction velocity) and Km in the presence of the inhibitor to determine the mechanism of inhibition:
-
Competitive inhibition: Increased apparent Km, Vmax remains unchanged.
-
Non-competitive inhibition: Decreased Vmax, Km remains unchanged.
-
Uncompetitive inhibition: Decreased Vmax and apparent Km.
-
Mixed inhibition: Changes in both Vmax and apparent Km.
-
-
Calculate the Ki value using appropriate enzyme kinetic models and software.
-
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimization of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane. Our aim is to help you optimize your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield in the synthesis of this compound can stem from several factors. The primary synthesis route is a nucleophilic aromatic substitution (SNA r) or an Ullmann-type coupling reaction. Here are the key areas to investigate:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. An insufficient amount of base will result in incomplete deprotonation of 2,4-dimethylthiophenol, leading to unreacted starting material. Conversely, an excessively strong or concentrated base can promote side reactions. Common bases for this reaction include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[1]
-
Reaction Temperature: While heating is generally required to drive the reaction, excessive temperatures can lead to decomposition of the reactants or the desired product. The optimal temperature is typically in the range of 25-130°C, depending on the solvent and reagents used.
-
Solvent Purity and Type: The reaction is sensitive to the solvent. Polar aprotic solvents like Dimethylformamide (DMF) are commonly used and generally afford good results.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Purity of Reactants: The purity of 2,4-dimethylthiophenol and the 2-halonitrobenzene derivative is crucial. Impurities in the thiophenol can lead to the formation of disulfide byproducts.
-
Inert Atmosphere: Thiophenols can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of di(2,4-xylyl) disulfide and improve the yield of the desired sulfide.
Q2: I am observing a significant amount of a side product with a molecular weight corresponding to the disulfide of 2,4-dimethylthiophenol. How can I minimize this?
A2: The formation of di(2,4-xylyl) disulfide is a common side reaction caused by the oxidation of the 2,4-dimethylthiophenol starting material. To minimize this:
-
Degas the Solvent: Before adding the reactants, thoroughly degas the solvent to remove dissolved oxygen.
-
Use an Inert Atmosphere: As mentioned above, maintaining an inert atmosphere throughout the reaction is highly recommended.
-
Control the Reaction Temperature: Higher temperatures can sometimes accelerate oxidation. If disulfide formation is a major issue, consider running the reaction at a lower temperature for a longer duration.
Q3: What is the recommended work-up procedure to isolate the pure product?
A3: A typical work-up procedure involves quenching the reaction mixture, followed by extraction and purification. A common method is to add water to the reaction mixture after it has cooled to room temperature.[1] The product can then be extracted with an organic solvent such as ethyl acetate. The organic layer should be washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Q4: Can I use 1-chloro-2-nitrobenzene instead of 1-fluoro-2-nitrobenzene? How will this affect the reaction?
A4: Yes, 1-chloro-2-nitrobenzene can be used as a starting material.[1] In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is counterintuitive to leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electron-withdrawing leaving group (fluorine being the most electronegative). Therefore, the reaction with 1-fluoro-2-nitrobenzene may proceed under milder conditions or give a higher yield in a shorter reaction time compared to 1-chloro-2-nitrobenzene.
Data Presentation: Reaction Conditions
The following table summarizes the reaction conditions for the synthesis of this compound as described in the literature.
| Parameter | Condition A | Condition B |
| Aryl Halide | 1-fluoro-2-nitrobenzene | 1-chloro-2-nitrobenzene |
| Thiol | 2,4-dimethylbenzenethiol | 2,4-dimethylbenzenethiol |
| Base | K₂CO₃ | Na₂CO₃ |
| Solvent | Dry DMF | Methanol |
| Temperature | 25°C | Not specified |
| Reaction Time | 30 minutes | Not specified |
| Reference | EP2981520B1[1] | EP2981520B1[1] |
Experimental Protocols
Protocol 1: Synthesis from 1-fluoro-2-nitrobenzene [1]
-
To a stirred mixture of potassium carbonate (125 g, 0.90 mol) in dry N,N-dimethylformamide (0.5 L) at 25°C, slowly add 2,4-dimethylbenzenethiol (113 mL, 0.84 mol).
-
Add 1-fluoro-2-nitrobenzene (116 g, 0.82 mol) to the mixture over a period of 2 hours.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Add 1 L of water to the reaction mixture and stir at 25°C for 1 hour.
-
Isolate the precipitated product by filtration and proceed with purification.
Protocol 2: Synthesis from 1-chloro-2-nitrobenzene [1]
-
React 1-chloro-2-nitrobenzene with 2,4-dimethylthiophenol in the presence of a base in a suitable solvent.
-
The preferred base is sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
The preferred solvent is a C₁-C₆ alcohol, with methanol being the most preferred.
-
Further specific conditions such as temperature and reaction time are not detailed in the provided source but should be optimized based on reaction monitoring (e.g., by TLC or GC-MS).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: A logical troubleshooting guide for addressing low reaction yield.
References
Common side products in the synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr).
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive reagents. 2. Insufficient base. 3. Reaction temperature is too low. 4. Inefficient stirring. | 1. Verify the purity of 2,4-dimethylthiophenol and 1-fluoro-2-nitrobenzene. 2. Use a fresh, anhydrous base (e.g., K₂CO₃, Na₂CO₃) and ensure it is finely powdered. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Presence of a Major Side Product with a Mass of ~274 g/mol | Oxidative dimerization of the starting thiol. | 1. Degas the solvent and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. 2. Use freshly distilled and degassed solvent. |
| Formation of Isomeric Byproducts | 1. Isomeric impurities in the 2,4-dimethylthiophenol starting material (e.g., 2,6-dimethylthiophenol). 2. Isomeric impurities in the 1-fluoro-2-nitrobenzene starting material. | 1. Analyze the purity of the starting materials by GC-MS or NMR before use. 2. Purify starting materials by distillation or chromatography if significant isomeric impurities are detected. |
| Presence of a Side Product with a Mass of ~166 g/mol | Reaction of the aryl halide with dimethylamine, a decomposition product of the DMF solvent. | 1. Use high-purity, anhydrous DMF. 2. Consider using an alternative polar aprotic solvent such as DMSO or DMAc.[1] |
| Presence of a Side Product with a Mass of ~139 g/mol | Hydrolysis of 1-fluoro-2-nitrobenzene to 2-nitrophenol. | 1. Ensure all reagents and solvents are anhydrous. 2. Dry glassware thoroughly before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction mechanism for the synthesis of this compound?
A1: The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a thiolate, generated in situ from 2,4-dimethylthiophenol and a base, with an electron-deficient aryl halide such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack by the thiolate.[1][2]
Q2: What are the typical reaction conditions for this synthesis?
A2: Typical conditions involve reacting 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene in the presence of a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[1] The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to around 50°C.[1]
Q3: My main impurity is bis(2,4-dimethylphenyl) disulfide. How can I prevent its formation?
A3: The formation of bis(2,4-dimethylphenyl) disulfide is due to the oxidative dimerization of 2,4-dimethylthiophenol. Thiols are susceptible to oxidation, especially in the presence of air (oxygen). To minimize this side reaction, it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon). Using degassed solvents can also help reduce the amount of dissolved oxygen.
Caption: Oxidative dimerization of 2,4-dimethylthiophenol.
Q4: I am observing an unexpected amine-containing byproduct. What could it be?
A4: If you are using DMF as a solvent, it can decompose, especially at elevated temperatures, to form small amounts of dimethylamine. Dimethylamine is a nucleophile and can compete with the thiolate in reacting with 1-fluoro-2-nitrobenzene, leading to the formation of N,N-dimethyl-2-nitroaniline as a byproduct. Using fresh, high-purity DMF or an alternative solvent like DMSO can mitigate this issue.[3]
Caption: Formation of an amine byproduct from DMF decomposition.
Q5: Can I use a copper catalyst for this reaction?
A5: While copper-catalyzed Ullmann-type couplings are used for the formation of diaryl sulfides, they are generally not necessary for this specific reaction when using an activated aryl halide like 1-fluoro-2-nitrobenzene. The SNAr reaction proceeds efficiently without a metal catalyst. Introducing a copper catalyst could potentially lead to other side reactions, such as homocoupling of the aryl halide.[4]
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2,4-Dimethylthiophenol
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2,4-dimethylthiophenol (1.0 equivalent).
-
Add anhydrous DMF to dissolve the thiol.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture vigorously for 15-20 minutes at room temperature to form the thiolate.
-
Slowly add 1-fluoro-2-nitrobenzene (1.05 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, the temperature can be gently increased to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Diaryl Sulfide Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for diaryl sulfide synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing nucleophilic aromatic substitution (SNAr) for C-S bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of diaryl sulfides using SNAr reactions.
Question 1: Why is my reaction yield low or non-existent?
Answer: Low or no product yield is a common issue that can be attributed to several factors:
-
Insufficient Activation of the Aromatic Ring: The SNAr mechanism requires an electron-deficient aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[1] Without sufficient activation, the reaction will be sluggish or fail to proceed.
-
Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. For SNAr reactions, the leaving group ability follows the order: F > Cl ≈ Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the expulsion of the leaving group.[2]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, NMP, or THF are typically required to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[3][4]
-
Base Incompatibility: A suitable base is often necessary to deprotonate the thiol, generating the more nucleophilic thiolate anion. Common bases include K2CO3, Cs2CO3, or DBU. The strength and compatibility of the base with your starting materials should be considered.
-
Reaction Temperature: While some highly activated substrates can react at room temperature, many SNAr reactions require heating to proceed at a reasonable rate.[3][5] Optimization of the reaction temperature is often necessary.
Question 2: My reaction is producing a significant amount of diaryl disulfide as a byproduct. How can I prevent this?
Answer: The formation of diaryl disulfide (Ar-S-S-Ar) is a common side reaction caused by the oxidation of the thiolate nucleophile. This can be minimized by:
-
Degassing Solvents: Removing dissolved oxygen from the reaction mixture is critical. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solvent before use or by using freeze-pump-thaw cycles.
-
Maintaining an Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere will prevent atmospheric oxygen from oxidizing the sensitive thiolate.
-
Controlling Reaction Conditions: In some cases, electron-rich thiols are more prone to forming disulfides.[6] Careful control of temperature and reaction time can help favor the desired SNAr pathway over the oxidative coupling.
Question 3: The reaction works, but it is very slow. How can I increase the reaction rate?
Answer: To accelerate a sluggish SNAr reaction, consider the following strategies:
-
Increase Temperature: Gently increasing the reaction temperature can significantly boost the rate. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Use a More Activating Substrate: If possible, switch to an aryl halide with a better leaving group (e.g., from -Cl to -F) or with additional or stronger electron-withdrawing groups.
-
Change the Solvent: Switching to a more polar aprotic solvent can better stabilize the reaction intermediates and increase the rate. For instance, reactions are often faster in DMSO or NMP compared to THF.[3]
-
Catalysis: While not a classic requirement for SNAr, some modern methods utilize catalysts. Copper-catalyzed couplings, for example, can facilitate the reaction under milder conditions.[7]
Question 4: Can I use an aryl thiol with electron-donating groups as my nucleophile?
Answer: Yes, but with considerations. While the primary requirement for SNAr is an electron-poor aryl halide, the nucleophilicity of the thiol also plays a role. Electron-donating groups on the aryl thiol can increase its nucleophilicity, which may be beneficial. However, these thiols can also be more susceptible to oxidation, leading to disulfide formation.[6] Therefore, maintaining strictly anaerobic conditions is even more critical when using electron-rich thiols.
Experimental Protocols & Data
General Experimental Protocol for Diaryl Sulfide Synthesis
The following is a representative protocol for the synthesis of a diaryl sulfide via SNAr. This procedure is a general guideline and may require optimization for specific substrates.
Synthesis of 4-(Phenylthio)-1-nitrobenzene
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-1-nitrobenzene (1.0 mmol, 1.0 eq), thiophenol (1.1 mmol, 1.1 eq), and potassium carbonate (K2CO3) (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 5 mL of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired diaryl sulfide.
Comparative Data for Diaryl Sulfide Synthesis Methods
The table below summarizes various conditions reported for the synthesis of diaryl sulfides, highlighting the diversity of applicable methods.
| Aryl Halide (Ar-X) | Sulfur Source | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Thiophenol | CuI (ligand-free) | - | Water | 80 | 0.5-2 | 85-95 | [7] |
| Aryl Iodide | Carbon Disulfide | CuI | DBU | DMF | 120 | 12 | 65-90 | [8] |
| Aryl Halide | Sodium Arenesulfinate | Pd(OAc)2 | - | NMP | 150 | - | 60-92 | [5] |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | None | K2CO3 | DMSO | 140 | 0.5 | 18-83 | [3] |
| Dibromo PMDI | Bis-thiolate | None | - | Dipolar aprotic | RT | - | ~100 | [4] |
Visual Guides
SNAr Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting common problems during diaryl sulfide synthesis via SNAr.
Caption: A flowchart for troubleshooting SNAr diaryl sulfide synthesis.
Mechanism of Nucleophilic Aromatic Substitution
This diagram illustrates the two-step addition-elimination mechanism characteristic of SNAr reactions, involving the formation of a resonance-stabilized Meisenheimer complex.
Caption: The addition-elimination mechanism of SNAr for diaryl sulfides.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. xray.uky.edu [xray.uky.edu]
- 5. mdpi.com [mdpi.com]
- 6. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dimethylbenzenethiol and 2-nitrohalobenzene.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, focusing on improving reaction yield and regioselectivity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently activated nitrohalobenzene: The nitro group may not be providing enough electron withdrawal to facilitate nucleophilic attack. 2. Poor quality of reagents: Degradation of 2,4-dimethylbenzenethiol or the 2-nitrohalobenzene. 3. Incorrect solvent: The chosen solvent may not be suitable for SNAr reactions. 4. Weak base: The base may not be strong enough to deprotonate the thiol effectively. | 1. Ensure the 2-nitrohalobenzene is appropriately activated. The presence of the nitro group is crucial. 2. Use freshly purified reagents. 2,4-dimethylbenzenethiol can oxidize to the disulfide. 3. Use polar aprotic solvents like DMF, DMSO, or acetonitrile, which are known to accelerate SNAr reactions. 4. Employ a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). |
| Formation of Disulfide Byproduct (bis(2,4-dimethylphenyl) disulfide) | 1. Presence of oxygen: The thiolate is susceptible to oxidation to the disulfide, especially at elevated temperatures. 2. Incorrect stoichiometry: An excess of the thiol can lead to disulfide formation. | 1. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a slight excess of the 2-nitrohalobenzene or add the thiol slowly to the reaction mixture. |
| Poor Regioselectivity (Formation of Isomeric Products) | 1. Steric hindrance: The methyl groups on the 2,4-dimethylbenzenethiol can influence the approach of the nucleophile. However, in this specific reaction, the substitution is primarily directed by the electron-withdrawing nitro group on the other reactant. 2. Reaction temperature: Higher temperatures can sometimes lead to less selective reactions. | 1. While steric hindrance from the thiol is less of a concern for the regioselectivity on the nitrohalobenzene ring, ensure the reaction conditions favor the kinetically controlled product. 2. Optimize the reaction temperature. Start with room temperature and gradually increase if the reaction is too slow. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. 2. Deactivation of the nucleophile: The thiolate can be protonated by acidic impurities. | 1. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. 2. Ensure all reagents and solvents are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the reaction between 2,4-dimethylbenzenethiol and 2-nitrohalobenzene?
A1: The reaction is a nucleophilic aromatic substitution (SNAr). The nitro group on the 2-nitrohalobenzene is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. The substitution will occur at the carbon atom bearing the halogen, as this position is activated by the ortho-nitro group. Therefore, the expected major product is this compound.
Q2: Which halogen on the 2-nitrohalobenzene is the best leaving group for this reaction?
A2: In SNAr reactions, the bond to the leaving group is broken in a fast, non-rate-determining step. The rate-determining step is the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to more electrophilic and stabilizes the intermediate Meisenheimer complex, thus accelerating the reaction. Therefore, the general order of reactivity for the leaving group in this SNAr reaction is F > Cl > Br > I.
Q3: What is the role of the base in this reaction?
A3: The base is crucial for deprotonating the 2,4-dimethylbenzenethiol (pKa ~10) to form the more nucleophilic thiolate anion. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydride (NaH). The choice of base can influence the reaction rate.
Q4: Can the methyl groups on 2,4-dimethylbenzenethiol influence the regioselectivity?
A4: The methyl groups are electron-donating and can increase the nucleophilicity of the sulfur atom. While they can exert some steric hindrance, the regioselectivity of this SNAr reaction is primarily dictated by the electronic effects of the nitro group on the 2-nitrohalobenzene ring. The nucleophilic attack will overwhelmingly occur at the halogen-bearing carbon.
Q5: What are the optimal solvent conditions for this reaction?
A5: Polar aprotic solvents are generally preferred for SNAr reactions. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can effectively solvate the cation of the base while leaving the nucleophile relatively unsolvated, thereby increasing its reactivity.
Experimental Protocols
Below is a detailed methodology for the synthesis of this compound.
Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of a precursor to the drug Vortioxetine.
Materials:
-
2,4-Dimethylbenzenethiol
-
2-Nitrochlorobenzene
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 2-nitrochlorobenzene (1.0 eq) in dry DMF, add potassium carbonate (1.2 eq) and 2,4-dimethylbenzenethiol (1.05 eq).
-
Stir the resulting reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2-Nitrochlorobenzene | 157.56 | 1.0 | (user defined) |
| 2,4-Dimethylbenzenethiol | 138.23 | 1.05 | (user defined) |
| Potassium Carbonate | 138.21 | 1.2 | (user defined) |
| DMF | - | - | (user defined) |
Visualizations
Caption: Reaction mechanism for the SNAr reaction.
Caption: A workflow for troubleshooting common experimental issues.
Scale-up challenges for the production of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, a key intermediate in the production of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dimethylthiophenol with an activated aryl halide, typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, in the presence of a base.[1][2]
Q2: What are the typical reaction conditions for the lab-scale synthesis?
A2: On a laboratory scale, the reaction is often carried out in a protic solvent like methanol or an aprotic solvent such as DMSO or DMF.[1][2] An inorganic base, commonly potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is used to deprotonate the thiophenol.[1][2] The reaction temperature is typically maintained between room temperature and gentle heating.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concern is the management of the reaction exotherm, particularly when working with nitro-containing compounds which can be energetic. Poor heat dissipation on a larger scale can lead to a runaway reaction. Additionally, 2,4-dimethylthiophenol is flammable, and appropriate handling and storage procedures are necessary.[3]
Q4: What are the common impurities encountered in this synthesis?
A4: Common impurities include unreacted starting materials (2,4-dimethylthiophenol and 1-fluoro-2-nitrobenzene), the disulfide byproduct bis(2,4-dimethylphenyl) disulfide, and potentially over-arylated products. The formation of these impurities can be influenced by reaction conditions and stoichiometry.
Q5: What purification methods are suitable for this product on a large scale?
A5: For large-scale purification, crystallization is the most common and cost-effective method.[4][5] The crude product is typically dissolved in a suitable solvent system and allowed to crystallize, leaving impurities in the mother liquor. Other techniques like column chromatography (including flash chromatography and preparative HPLC) are also used, especially for achieving very high purity.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient base. 4. Side reactions consuming starting materials. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions. 3. Ensure the base is of good quality and used in the correct stoichiometric amount. Consider screening other bases if necessary. 4. Control the stoichiometry of the reactants carefully. Slow addition of the thiophenol can minimize disulfide formation. |
| High Levels of Disulfide Impurity | Oxidation of 2,4-dimethylthiophenol. | 1. Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. Add the 2,4-dimethylthiophenol to the reaction mixture in a controlled manner (e.g., dropwise addition). |
| Reaction Exotherm Difficult to Control | 1. Rapid addition of reagents. 2. Inefficient heat transfer in the reactor. | 1. Implement a controlled, slow addition of one of the reactants (typically the thiophenol). 2. Ensure the reactor's cooling system is adequate for the scale of the reaction. For larger scales, consider a reactor with a higher surface-area-to-volume ratio or use a jacketed reactor with a reliable cooling fluid. |
| Product Purity is Low After Work-up | 1. Inefficient extraction or washing steps. 2. Co-precipitation of impurities during crystallization. | 1. Optimize the work-up procedure, including the choice of extraction solvents and the number of washing steps. 2. Screen different solvent systems for crystallization to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while keeping impurities dissolved. |
| Inconsistent Results Between Batches | Variations in raw material quality, reaction conditions, or operator technique. | 1. Establish strict quality control specifications for all starting materials. 2. Implement robust process controls with clearly defined parameters for temperature, addition rates, and mixing speed. 3. Provide detailed standard operating procedures (SOPs) and ensure operators are well-trained. |
Data Presentation: Lab-Scale vs. Pilot-Scale Synthesis
The following table provides a hypothetical comparison of key parameters and outcomes when scaling up the synthesis from a laboratory setting to a pilot plant. This data is illustrative and will vary depending on the specific equipment and process parameters used.
| Parameter | Lab-Scale (1 L Reactor) | Pilot-Scale (100 L Reactor) |
| 2,4-Dimethylthiophenol (mol) | 1.0 | 100 |
| 1-Fluoro-2-nitrobenzene (mol) | 1.05 | 105 |
| Potassium Carbonate (mol) | 1.5 | 150 |
| Solvent (Methanol, L) | 0.5 | 50 |
| Reaction Temperature (°C) | 60 | 60-65 (with careful monitoring of exotherm) |
| Addition Time of Thiophenol (min) | 15 | 120 |
| Reaction Time (h) | 4 | 6-8 |
| Typical Yield (%) | 90-95 | 85-90 |
| Purity Before Crystallization (%) | ~95 | ~90-92 |
| Purity After Crystallization (%) | >99 | >99 |
| Major Impurity (Disulfide, %) | < 2 | < 5 |
Experimental Protocols
Lab-Scale Synthesis (1 L Reactor)
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 1-fluoro-2-nitrobenzene (141.1 g, 1.0 mol) and potassium carbonate (207.3 g, 1.5 mol) in methanol (500 mL).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Heating: Heat the mixture to 60 °C with stirring.
-
Thiophenol Addition: In a separate flask, dissolve 2,4-dimethylthiophenol (138.2 g, 1.0 mol) in methanol (100 mL). Add this solution to the reactor dropwise over 15 minutes.
-
Reaction: Maintain the reaction mixture at 60 °C for 4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (500 mL) and wash with water (2 x 200 mL) and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Pilot-Scale Synthesis (100 L Reactor)
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with 1-fluoro-2-nitrobenzene (14.11 kg, 100 mol) and potassium carbonate (20.73 kg, 150 mol) followed by methanol (50 L).
-
Heating and Inerting: Start agitation and begin heating the mixture to 60-65 °C while maintaining a continuous nitrogen purge.
-
Thiophenol Addition: Prepare a solution of 2,4-dimethylthiophenol (13.82 kg, 100 mol) in methanol (10 L). Once the reactor temperature reaches 60 °C, begin the controlled addition of the thiophenol solution over a period of 2 hours, carefully monitoring the internal temperature to control the exotherm.
-
Reaction Monitoring: Maintain the reaction temperature at 60-65 °C for 6-8 hours. Take samples periodically for HPLC analysis to confirm reaction completion.
-
Cooling and Filtration: Once the reaction is complete, cool the reactor contents to 20-25 °C. Filter the slurry to remove inorganic salts.
-
Solvent Removal and Work-up: Transfer the filtrate to a suitable vessel and concentrate under vacuum. Add ethyl acetate (50 L) to the residue and perform aqueous washes as in the lab-scale procedure.
-
Crystallization and Isolation: Transfer the organic layer to a crystallization vessel. Concentrate the solution and then add a suitable anti-solvent to induce crystallization. Cool the mixture, and isolate the product by centrifugation.
-
Drying: Dry the product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting common issues.
References
- 1. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Overcoming Solubility Challenges with (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor solubility of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane in aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous buffers?
This compound is a chemical compound with the formula C14H13NO2S.[1][2] It is a solid at room temperature.[3] Its poor solubility in aqueous solutions is due to its chemical structure, which is largely non-polar. A calculated XLogP3 value of 4.5 indicates high hydrophobicity, meaning it has a strong tendency to repel water.[4]
Q2: What are the initial steps I should take to dissolve this compound?
For initial experiments, it is advisable to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. This approach helps to minimize the final concentration of the organic solvent in the assay, which could otherwise interfere with the experiment.
Q3: What are the most common strategies to improve the solubility of hydrophobic compounds like this one?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds.[5][6] These include:
-
Co-solvents: Using water-miscible organic solvents to increase the solubility of the compound in the final solution.[7][8]
-
Surfactants: Employing detergents that form micelles to encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.[9][10]
-
pH Adjustment: Modifying the pH of the buffer can sometimes improve solubility, although this is more effective for ionizable compounds.
-
Particle Size Reduction: Decreasing the particle size of the solid compound can increase its dissolution rate.[5][11][12]
Troubleshooting Guides
Problem: Precipitate forms when I dilute my DMSO stock solution into the assay buffer.
This is a common issue when working with highly hydrophobic compounds. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are some troubleshooting steps:
Solution 1: Optimize the Co-solvent Method
The use of a co-solvent can help to maintain the compound's solubility in the final aqueous solution.[8][13]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and propylene glycol are commonly used.[14][15]
-
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10-50 mM in DMSO).
-
Serially dilute the stock solution into the assay buffer.
-
Visually inspect for precipitation at each dilution step.
-
It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically <1%) to avoid off-target effects.
-
Solution 2: Utilize Surfactants for Micellar Solubilization
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[9][10]
-
Recommended Surfactants:
-
Non-ionic: Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), and polyoxyethylated castor oil (Kolliphor® EL).[10][16] These are generally preferred due to their biocompatibility and lower potential for protein denaturation.[9]
-
Ionic: Sodium dodecyl sulfate (SDS). Use with caution as it can denature proteins.[10]
-
-
Experimental Protocol:
-
Prepare a stock solution of the surfactant in your assay buffer (e.g., 1-10% w/v).
-
Add the surfactant solution to the assay buffer to achieve a final concentration above its critical micelle concentration (CMC).
-
Prepare a stock solution of the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add the compound stock solution to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.
-
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Recommended Agents | Starting Concentration | Advantages | Disadvantages |
| Co-solvents | DMSO, Ethanol, Propylene Glycol | < 1% in final assay | Simple and readily available.[8] | Can affect protein structure and enzyme activity at higher concentrations. |
| Surfactants | Tween 80, Tween 20, Kolliphor® EL | Above CMC (e.g., 0.01-0.1%) | Effective at low concentrations; can improve stability. | Can interfere with some biological assays; potential for cell toxicity. |
| pH Adjustment | N/A for this compound | N/A | Simple to implement. | Unlikely to be effective for a non-ionizable compound. |
Experimental Workflows and Signaling Pathways
To effectively troubleshoot solubility issues, a systematic approach is recommended. The following workflow diagram illustrates a decision-making process for selecting a suitable solubilization method.
References
- 1. This compound , 98% , 1610527-49-5 - CookeChem [cookechem.com]
- 2. This compound | 1610527-49-5 [chemicalbook.com]
- 3. This compound | 1610527-49-5 [sigmaaldrich.com]
- 4. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaceutical.basf.com [pharmaceutical.basf.com]
Minimizing impurities in the synthesis of Vortioxetine from (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Vortioxetine from (2,4-diMethylphenyl)(2-nitrophenyl)sulfane.
Troubleshooting Guide
Issue 1: High Levels of Unreacted this compound in the Reaction Mixture
-
Question: After the reduction step, I am observing a significant amount of the starting material, this compound, in my reaction mixture. What could be the cause, and how can I resolve this?
-
Answer: Incomplete reduction is the primary cause for the presence of unreacted starting material. This can be attributed to several factors related to the reaction conditions. The reduction of the nitro group in this compound to an amine is a critical step in the synthesis of Vortioxetine.
Possible Causes and Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is crucial. Ensure that the molar ratio of the reducing agent to the starting material is optimized. For catalytic hydrogenation, the catalyst loading and hydrogen pressure are key parameters.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Consider increasing the reaction time or temperature within the limits of the protocol to ensure the reaction goes to completion.
-
Catalyst Activity: If using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel, its activity might be compromised. Ensure the catalyst is fresh or properly activated.
Recommended Actions:
-
Verify Stoichiometry: Double-check the calculations for the amount of reducing agent used.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material.
-
Optimize Reaction Conditions: If incomplete conversion persists, a systematic optimization of temperature, pressure (for hydrogenation), and reaction time may be necessary. Refer to the table below for guidance on the impact of these parameters.
Parameter Impact on Unreacted Starting Material Recommended Range Reducing Agent (e.g., SnCl2) Insufficient amounts lead to incomplete reaction. 3-5 molar equivalents Catalyst Loading (e.g., 10% Pd/C) Low loading can result in slow or incomplete reaction. 5-10% w/w Hydrogen Pressure (for hydrogenation) Lower pressure can lead to incomplete reduction. 50-100 psi Reaction Temperature Low temperatures can decrease the reaction rate. 25-60 °C Reaction Time Insufficient time will result in incomplete conversion. 4-12 hours -
Issue 2: Formation of Isomeric Impurities
-
Question: My final Vortioxetine product is contaminated with isomeric impurities. How are these formed, and what steps can I take to minimize them?
-
Answer: Isomeric impurities in Vortioxetine can arise from impurities present in the starting materials or from side reactions during the synthesis. For instance, if the starting 2,4-dimethylthiophenol contains other isomers (e.g., 2,5-dimethylthiophenol or 3,5-dimethylthiophenol), these will be carried through the synthesis to form the corresponding isomeric Vortioxetine impurities.
Possible Causes and Solutions:
-
Impure Starting Materials: The purity of the initial reactants, particularly 2,4-dimethylthiophenol and 1-fluoro-2-nitrobenzene, is critical.
-
Side Reactions: Under certain conditions, rearrangement or side reactions could potentially lead to the formation of isomers, although this is less common than impurities from starting materials.
Recommended Actions:
-
Source High-Purity Starting Materials: Procure starting materials from reputable suppliers and verify their purity by an appropriate analytical method (e.g., Gas Chromatography or HPLC) before use.
-
Purification of Intermediates: If impure starting materials are unavoidable, consider purifying the intermediate, this compound, by recrystallization or column chromatography to remove isomeric impurities before proceeding to the next step.
-
Control Reaction Conditions: Adhere strictly to the optimized reaction temperatures and conditions to minimize the potential for side reactions.
Impurity Common Source Recommended Control Limit 1-(2-((2,5-Dimethylphenyl)thio)phenyl)piperazine 2,5-Dimethylthiophenol impurity < 0.1% 1-(2-((3,5-Dimethylphenyl)thio)phenyl)piperazine 3,5-Dimethylthiophenol impurity < 0.1% -
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common impurities encountered in the synthesis of Vortioxetine from this compound?
-
Answer 1: The most common impurities include unreacted starting material (this compound), the intermediate 2-((2,4-dimethylphenyl)thio)aniline, and various process-related impurities such as isomeric forms of Vortioxetine.[1][2] It is crucial to control the levels of these impurities to ensure the safety and efficacy of the final drug product.
-
Question 2: What is a typical specification for the level of the starting material and the aniline intermediate in the final Vortioxetine product?
-
Answer 2: According to patent literature, a stringent control of these impurities is required. For instance, some processes aim to have the impurity levels of (2,4-dimethyl phenyl)(2-nitrophenyl) sulfane and 2-((2,4-dimethyl phenyl)thio) aniline not more than 75 ppm in the final crystalline Vortioxetine hydrobromide.[1]
-
Question 3: Which analytical techniques are most suitable for monitoring the impurity profile during the synthesis?
-
Answer 3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for monitoring the progress of the reaction and quantifying the levels of impurities.[3] A validated stability-indicating HPLC method can separate Vortioxetine from its process-related impurities and degradation products.
-
Question 4: Can the choice of solvent impact the impurity profile?
-
Answer 4: Yes, the choice of solvent can influence the reaction rate and selectivity, thereby affecting the impurity profile. For the reduction step, solvents such as ethanol, methanol, or ethyl acetate are commonly used. It is important to use a solvent that ensures good solubility of the reactants and is compatible with the chosen reducing agent and reaction conditions.
Experimental Protocols
Protocol 1: Optimized Reduction of this compound
This protocol describes a catalytic hydrogenation method for the reduction of the nitro group, which is generally cleaner and results in fewer byproducts compared to metal/acid reductions.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, add this compound (1 equivalent).
-
Add ethanol to dissolve the starting material (approximately 10 mL per gram of starting material).
-
Under an inert atmosphere, carefully add 10% Pd/C (5% w/w of the starting material).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with inert gas three times, followed by three purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every hour).
-
Once the reaction is complete (typically 4-6 hours), carefully depressurize the vessel and purge with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
The filtrate containing the desired 2-((2,4-dimethylphenyl)thio)aniline can be used directly in the next step or concentrated under reduced pressure if required.
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general HPLC method for the analysis of impurities. Method optimization and validation are essential for specific applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. US20200010429A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 2. WO2018154451A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]
- 3. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Variability in Cytochrome P450 Inhibition Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in cytochrome P450 (CYP) inhibition assays. Ensuring the accuracy and reproducibility of these assays is critical for predicting drug-drug interactions and making informed decisions throughout the drug development process.
Troubleshooting Guides
This section addresses specific issues that may arise during your CYP inhibition experiments, offering potential causes and actionable solutions.
High Variability in IC50 Values
Q: My IC50 values for the same compound are highly variable between experiments. What are the potential causes and how can I troubleshoot this?
A: High variability in IC50 values is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting and Dilutions | - Ensure all pipettes are properly calibrated and that pipetting techniques are consistent, especially for serial dilutions of the test compound and inhibitor. - Prepare fresh stock solutions and dilutions for each experiment to avoid degradation or concentration changes due to evaporation. |
| Variability in Microsomal Preparations | - Use a single lot of pooled human liver microsomes (HLM) for a set of comparative experiments.[1] - If using different lots is unavoidable, characterize each new lot for enzyme activity and ensure positive controls fall within an acceptable range. |
| Inconsistent Incubation Times and Temperatures | - Use a calibrated incubator or water bath and ensure consistent incubation times for all samples. Even minor variations can impact enzyme kinetics.[2] - The standard incubation temperature is 37°C.[1] Deviations can alter enzyme activity.[2] |
| Substrate Concentration Not at Km | - Ideally, the substrate concentration should be at or near the Michaelis-Menten constant (Km) for the specific CYP isoform.[1] If the substrate concentration is too high, it can mask the inhibitory effect, leading to higher and more variable IC50 values.[3] |
| Solvent Effects | - The concentration of organic solvents (e.g., DMSO, acetonitrile) used to dissolve test compounds should be kept to a minimum (typically ≤1%) and be consistent across all wells. Solvents can inhibit CYP activity. |
| Non-Specific Binding | - Highly lipophilic compounds may bind non-specifically to the assay plates or microsomal proteins, reducing the effective concentration of the inhibitor.[4][5] Consider using low-binding plates or adjusting the microsomal protein concentration. |
Inconsistent Positive Control Results
Q: My positive control inhibitor is not showing the expected level of inhibition. What should I do?
A: An out-of-specification positive control is a critical indicator that the assay is not performing correctly. It is essential to invalidate the results of the experiment and investigate the cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded Positive Control Stock | - Prepare fresh stock solutions of the positive control inhibitor. Aliquot and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration of Positive Control | - Double-check all calculations and dilutions for the positive control. |
| Inactive Enzyme | - Ensure the microsomal preparation has been stored correctly and has not lost activity. - Verify the activity of the NADPH regenerating system, as its components can degrade over time. |
| Sub-optimal Assay Conditions | - Review the entire experimental protocol to ensure all parameters (e.g., pH, buffer composition, incubation time, temperature) are correct.[1][2] |
| Analytical Issues | - Confirm that the LC-MS/MS or fluorescence reader is functioning correctly and that the method for detecting the metabolite is validated and sensitive enough. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of CYP inhibition assays.
Q1: What is the optimal concentration of human liver microsomes (HLM) to use in the assay?
A1: The microsomal protein concentration should be kept low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding of the test compound and inhibitor depletion.[6][7] However, the concentration must be sufficient to generate a detectable metabolite signal. It is recommended to determine the optimal protein concentration during assay development by assessing the linearity of metabolite formation over time.
Q2: Why is it important to use a substrate concentration near the Km value?
A2: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[8] Using a substrate concentration at or near the Km ensures that the assay is sensitive to competitive inhibition and that the resulting IC50 values are more readily comparable to Ki values.[3][8] If the substrate concentration is significantly higher than the Km, a higher concentration of the inhibitor will be required to achieve 50% inhibition, leading to an overestimation of the IC50.[8]
Q3: How can I minimize the impact of organic solvents on my assay?
A3: The final concentration of organic solvents like DMSO or acetonitrile in the incubation should be minimized, ideally to 1% or less, and kept consistent across all wells, including controls. It is crucial to include a vehicle control with the same solvent concentration as the test compound wells to account for any solvent-induced effects on enzyme activity.
Q4: What is time-dependent inhibition (TDI), and how is it different from reversible inhibition?
A4: Reversible inhibition is characterized by a rapid equilibrium between the inhibitor and the enzyme.[9] In contrast, time-dependent inhibition (TDI) is characterized by an increase in the extent of inhibition with increasing pre-incubation time of the inhibitor with the enzyme and cofactors.[10][11] TDI is often caused by mechanism-based inactivation, where a reactive metabolite of the inhibitor covalently binds to the enzyme, leading to irreversible inactivation.[9] TDI is a significant concern in drug development as the recovery of enzyme activity requires the synthesis of new enzyme.[9]
Q5: How can I assess for time-dependent inhibition?
A5: A common method to screen for TDI is the IC50 shift assay.[10][12] In this assay, the IC50 value of a test compound is determined with and without a pre-incubation period (typically 30 minutes) with human liver microsomes and NADPH.[10][12] A significant decrease in the IC50 value after pre-incubation suggests potential TDI.[10][11]
Experimental Protocols
Standard CYP Inhibition Assay Protocol using Human Liver Microsomes
This protocol provides a general framework for assessing the inhibitory potential of a test compound on major CYP isoforms.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) with cold phosphate buffer.
-
Probe Substrate Solution: Prepare a stock solution of the isoform-specific probe substrate in an appropriate solvent (e.g., acetonitrile or DMSO) and dilute to the final working concentration (at Km) in phosphate buffer.
-
Test Compound and Positive Control Inhibitor Solutions: Prepare a series of dilutions of the test compound and a known positive control inhibitor in the same solvent.
2. Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound or positive control inhibitor at various concentrations. Include a vehicle control (solvent only) and a no-inhibitor control.
-
Add the diluted HLM to each well and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the probe substrate solution.
-
Start a parallel set of incubations by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.[1]
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Recommended Probe Substrates and Positive Controls
The following table provides a list of commonly used probe substrates and positive control inhibitors for major CYP isoforms.
| CYP Isoform | Probe Substrate | Typical Km (µM) | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | 20-50 | Furafylline / α-Naphthoflavone |
| CYP2B6 | Bupropion | 50-100 | Ticlopidine |
| CYP2C8 | Amodiaquine | 1-5 | Montelukast / Quercetin |
| CYP2C9 | Diclofenac / Tolbutamide | 1-10 / 100-200 | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 50-100 | Ticlopidine |
| CYP2D6 | Dextromethorphan / Bufuralol | 2-10 / 0.5-2 | Quinidine |
| CYP3A4/5 | Midazolam / Testosterone | 1-5 / 20-50 | Ketoconazole |
Note: Km values can vary between different lots of human liver microsomes and experimental conditions. It is recommended to determine the Km for each new lot of microsomes.
Visualizations
General Workflow for a CYP Inhibition Assay
Caption: A generalized workflow for conducting a cytochrome P450 inhibition assay.
Mechanisms of CYP Inhibition
References
- 1. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of temperature on the metabolic activity of CYP2C9, CYP2C19, and CYP3A4 genetic variants in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate inhibition kinetics for cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bioivt.com [bioivt.com]
- 7. bioivt.com [bioivt.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
Optimizing incubation conditions for in vitro CYP inhibition studies with (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation conditions for in vitro CYP inhibition studies with (2,4-diMethylphenyl)(2-nitrophenyl)sulfane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied for CYP inhibition?
This compound is a chemical compound with the molecular formula C14H13NO2S.[1][2][3][4] Preliminary studies have indicated that this compound may act as an inhibitor of several cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C9, and CYP2C19.[5] Understanding its potential to inhibit these crucial drug-metabolizing enzymes is vital for assessing potential drug-drug interactions during pharmaceutical development.[6][7][8][9]
Q2: What are the key physicochemical properties of this compound to consider for in vitro assays?
Key properties for designing in vitro studies are summarized in the table below. The high predicted XLogP3 value suggests low aqueous solubility, which is a critical factor to manage in experimental design.
| Property | Value | Source |
| Molecular Formula | C14H13NO2S | [1][2][3][4] |
| Molecular Weight | 259.32 g/mol | [1][2][4] |
| Predicted XLogP3 | 4.5 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Predicted Boiling Point | 353.9 ± 30.0 °C | [2] |
| Predicted Density | 1.24 ± 0.1 g/cm3 | [2] |
Q3: Which CYP isoforms should I prioritize for inhibition screening with this compound?
Based on preliminary findings, priority should be given to CYP1A2, CYP2C9, and CYP2C19.[5] However, for a comprehensive drug interaction profile, it is recommended to also screen against other major drug-metabolizing CYP isoforms, including CYP2B6, CYP2C8, CYP2D6, and CYP3A4/5.[6]
Q4: What is the difference between direct, time-dependent (TDI), and metabolism-dependent (MDI) inhibition, and should I test for all?
-
Direct Inhibition: The inhibitor binds directly to the enzyme, and the effect is immediate. This can be reversible (competitive, non-competitive, uncompetitive) or irreversible.
-
Time-Dependent Inhibition (TDI): The inhibitory effect increases with pre-incubation time. This can occur with or without the need for NADPH.[6][10]
-
Metabolism-Dependent Inhibition (MDI): A form of TDI where the inhibitor is converted to a reactive metabolite by the CYP enzyme itself (in the presence of NADPH), which then inhibits the enzyme.[10]
It is crucial to evaluate all three types of inhibition to fully characterize the DDI potential of a compound.[6][8] An "IC50 shift" assay is a common method to screen for TDI and MDI.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Poor solubility of the test compound.- Inaccurate pipetting.- Inconsistent incubation times or temperatures. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, acetonitrile) and ensure the final solvent concentration in the incubation is low (<1%, preferably <0.5%).[6] - Use a positive displacement pipette for viscous solutions.- Calibrate pipettes regularly.- Use a temperature-controlled incubator and a precise timer. |
| No inhibition observed, even at high concentrations | - The compound is not an inhibitor of the tested CYP isoform.- The compound has degraded in the stock solution or incubation buffer.- Insufficient pre-incubation time for TDI/MDI. | - Confirm the compound's identity and purity.- Test against a panel of different CYP isoforms.- Prepare fresh stock solutions.- Perform an IC50 shift assay with a pre-incubation step (e.g., 30 minutes) to assess for TDI/MDI.[10][12] |
| Steep or flat IC50 curves | - Solubility limits of the test compound.- Cytotoxicity at higher concentrations (in cell-based assays).- Non-specific protein binding. | - Visually inspect for precipitation at high concentrations.- If solubility is an issue, consider using a different solvent or a lower top concentration.- Assess cell viability in parallel for cell-based assays.- Minimize protein concentration in the incubation where possible. |
| IC50 values differ significantly from literature (if available) | - Different experimental conditions (e.g., substrate concentration, protein concentration, incubation time).- Use of different enzyme sources (e.g., recombinant enzyme vs. human liver microsomes). | - Ensure your substrate concentration is at or near the Km value.[6][11][13] - Standardize your protocol and compare it with the conditions used in the literature.- Human liver microsomes are considered the 'gold standard' for in vitro DDI assessment.[11] |
Experimental Protocols
Protocol 1: Direct CYP Inhibition IC50 Determination
This protocol is designed to determine the concentration of this compound that causes 50% inhibition of a specific CYP isoform's activity.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant CYP enzymes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrate (see table below)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Organic solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS or fluorescent plate reader for analysis
Recommended Probe Substrates:
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4/5 | Midazolam | 1'-Hydroxymidazolam |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in DMSO. A typical concentration range would be 0.1, 0.25, 1, 2.5, 10, 25 µM.[9]
-
Prepare stock solutions of the probe substrate and positive control inhibitor.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate (at a concentration near its Km).[6]
-
Immediately after, add the NADPH regenerating system to start the metabolic reaction.
-
Incubate at 37°C for a predetermined linear time (e.g., 10-20 minutes).[13]
-
-
Termination and Analysis:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the metabolite.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: IC50 Shift Assay for Time-Dependent Inhibition (TDI)
This assay is used to assess if the inhibitory potency of the compound increases with pre-incubation.
Procedure:
The procedure is similar to the direct inhibition assay with the following key modifications:
-
Two sets of incubations are performed:
-
Set A (No Pre-incubation): As described in Protocol 1.
-
Set B (Pre-incubation):
-
-
Data Analysis:
-
Calculate the IC50 value for both sets of experiments (IC50 with and without pre-incubation).
-
A significant decrease (a "shift") in the IC50 value after pre-incubation suggests time-dependent inhibition.
-
Visualizations
Caption: Workflow for a standard in vitro CYP inhibition assay.
Caption: Decision tree for characterizing the type of CYP inhibition.
References
- 1. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1610527-49-5 [chemicalbook.com]
- 3. This compound; 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | 1610527-49-5 [chemicalbook.com]
- 5. Buy this compound | 1610527-49-5 [smolecule.com]
- 6. bioivt.com [bioivt.com]
- 7. nuvisan.com [nuvisan.com]
- 8. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdj.co.jp [bdj.co.jp]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alternative Intermediates for the Synthesis of Vortioxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes for the antidepressant drug Vortioxetine, with a focus on alternative intermediates that offer potential advantages over established methods. The following sections detail different synthetic strategies, supported by experimental data on yields and purity, comprehensive experimental protocols, and visualizations of the chemical pathways.
Introduction to Vortioxetine Synthesis
Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenylthio)phenyl]piperazine, is a multimodal antidepressant.[1] The synthesis of this complex molecule has been approached through various routes, with significant research focused on improving efficiency, reducing costs, and ensuring high purity. Traditional methods often rely on palladium-catalyzed coupling reactions, which, while effective, can be expensive and require meticulous removal of the metal catalyst from the final product.[2][3] This has spurred the development of alternative pathways that utilize different key intermediates, aiming to circumvent the challenges associated with palladium catalysis and improve the overall process economy. This guide will explore and compare some of these innovative approaches.
Comparison of Synthetic Routes and Key Intermediates
The following table summarizes the performance of different synthetic routes to Vortioxetine, highlighting the key intermediates, overall yields, and final product purity.
| Synthetic Route | Key Intermediate | Catalyst/Reagents | Overall Yield (%) | Purity (%) | Reference |
| Route 1: Via 2-[(2,4-dimethylphenyl)thio]aniline | 2-[(2,4-dimethylphenyl)thio]aniline | Pd/C, bis(2-chloroethyl)amine HCl | ~49 | Not specified | [4] |
| Route 2: Via (2,4-dimethylphenyl)(2-iodophenyl)sulfane | (2,4-dimethylphenyl)(2-iodophenyl)sulfane | CuI, 2-phenylphenol or N,N-diethyl-2-hydroxybenzamide | Not specified | Not specified | [1] |
| Route 3: Via (2-(piperazin-1-yl)phenyl)aniline | 2-(piperazin-1-yl)aniline | NaNO₂, 2,4-dimethylbenzenethiol | Not specified (94% for final salt formation) | Not specified | [3] |
| Route 4: Established Pd-catalyzed coupling | 1-(2-bromophenyl)piperazine | Pd₂(dba)₃, BINAP | Not specified | Not specified | [2] |
Detailed Synthetic Pathways and Experimental Protocols
This section provides a detailed look at the experimental procedures for the synthesis of Vortioxetine through various alternative intermediates.
Route 1: Synthesis via 2-[(2,4-dimethylphenyl)thio]aniline Intermediate
This route commences with the nucleophilic substitution of 1-fluoro-2-nitrobenzene with 2,4-dimethylbenzenethiol, followed by the reduction of the nitro group to an aniline, which then undergoes cyclization to form the piperazine ring.
Experimental Protocol:
Step 1: Synthesis of 2-(2,4-dimethylphenylthio)-nitrobenzene
To a solution of 1-fluoro-2-nitrobenzene and 2,4-dimethylbenzenethiol in a suitable solvent, a base such as potassium carbonate is added. The reaction mixture is stirred at room temperature until the starting materials are consumed. The product, 2-(2,4-dimethylphenylthio)-nitrobenzene, is then isolated by extraction and purified.
Step 2: Synthesis of 2-[(2,4-dimethylphenyl)thio]aniline
The nitro compound from the previous step is dissolved in a suitable solvent, and a catalyst, typically Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation until the reduction of the nitro group is complete. The catalyst is filtered off, and the solvent is evaporated to yield 2-[(2,4-dimethylphenyl)thio]aniline.
Step 3: Synthesis of Vortioxetine
The 2-[(2,4-dimethylphenyl)thio]aniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent. The reaction mixture is heated to drive the cyclization and formation of the piperazine ring. After completion, the reaction is worked up to isolate the Vortioxetine free base.
Step 4: Formation of Vortioxetine Hydrobromide
The crude Vortioxetine base is dissolved in a suitable solvent, and hydrobromic acid is added to precipitate the hydrobromide salt. The resulting solid is collected by filtration and dried to give Vortioxetine hydrobromide with an overall yield of approximately 49%.[4]
Logical Workflow:
Caption: Synthetic pathway of Vortioxetine via the 2-[(2,4-dimethylphenyl)thio]aniline intermediate.
Route 2: Palladium-Free Synthesis via (2,4-dimethylphenyl)(2-iodophenyl)sulfane Intermediate
This innovative approach avoids the use of palladium catalysts by employing a copper-catalyzed coupling reaction as the key step for introducing the piperazine moiety.
Experimental Protocol:
Step 1: Synthesis of (2,4-dimethylphenyl)(2-iodophenyl)sulfane
This intermediate can be prepared via a Sandmeyer reaction from 2-((2,4-dimethylphenyl)thio)aniline. The aniline is treated with an acidic solution of sodium nitrite to form a diazonium salt, which is then reacted with potassium iodide to yield (2,4-dimethylphenyl)(2-iodophenyl)sulfane.[1]
Step 2: Copper-Catalyzed Coupling with Piperazine
A mixture of (2,4-dimethylphenyl)(2-iodophenyl)sulfane, piperazine, a copper(I) iodide (CuI) catalyst, and a ligand such as 2-phenylphenol or N,N-diethyl-2-hydroxybenzamide is heated in a suitable solvent like DMSO. The reaction proceeds to form Vortioxetine.[1]
Step 3: Purification
The reaction mixture is worked up by extraction and purified by chromatography to isolate the pure Vortioxetine free base.
Logical Workflow:
Caption: Palladium-free synthesis of Vortioxetine via a copper-catalyzed coupling reaction.
Route 3: Synthesis via (2-(piperazin-1-yl)phenyl)aniline Intermediate
This route features the formation of the piperazine ring early in the synthesis, followed by the introduction of the 2,4-dimethylthiophenyl group via a diazotization-Sandmeyer-type reaction.
Experimental Protocol:
Step 1: Synthesis of 1-(2-nitrophenyl)piperazine
1-Fluoro-2-nitrobenzene is reacted with piperazine in a suitable solvent to yield 1-(2-nitrophenyl)piperazine.[5]
Step 2: Synthesis of 2-(piperazin-1-yl)aniline
The nitro group of 1-(2-nitrophenyl)piperazine is reduced to an amine using standard reduction methods, such as catalytic hydrogenation, to give 2-(piperazin-1-yl)aniline.[5]
Step 3: Diazotization and Reaction with 2,4-dimethylbenzenethiol
The 2-(piperazin-1-yl)aniline is diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with 2,4-dimethylbenzenethiol to form Vortioxetine. This reaction may be promoted by a copper catalyst.[3]
Step 4: Salt Formation
The Vortioxetine free base is converted to its hydrobromide salt by treatment with hydrobromic acid, with reported yields for this step being as high as 94%.[3]
Logical Workflow:
References
- 1. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 4. Synthesis of Vortioxetine Hydrobromide [cjph.com.cn]
- 5. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of Vortioxetine
Vortioxetine, a multimodal antidepressant, is synthesized through various chemical pathways, each with distinct advantages and challenges. The choice of a particular synthetic route often depends on factors such as cost-effectiveness, scalability, yield, purity, and environmental impact. This guide provides a comparative analysis of the prominent synthetic routes to Vortioxetine, supported by experimental data and protocols.
Overview of Synthetic Strategies
The synthesis of Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, fundamentally involves the formation of a diaryl thioether and the introduction of a piperazine moiety onto one of the aryl rings. The main strategies can be broadly classified into two categories: palladium-catalyzed cross-coupling reactions and palladium-free methods.
1. Palladium-Catalyzed Cross-Coupling Routes: This is a widely employed strategy for constructing the C-N and C-S bonds required in the Vortioxetine molecule. These routes often utilize a palladium catalyst in conjunction with a phosphine ligand.[1] A common approach involves the coupling of a piperazine derivative with a pre-formed diaryl thioether intermediate, such as 1-[(2-Bromophenyl)sulfanyl]-2,4-dimethylbenzene.[2] Variations of this route include "one-pot" procedures where multiple reaction steps are carried out in the same reactor, which can improve efficiency.[3] While effective, these methods can be costly due to the expensive nature of palladium catalysts and ligands. Furthermore, the removal of residual palladium from the final active pharmaceutical ingredient (API) to meet stringent regulatory limits presents a significant purification challenge.[3]
2. Palladium-Free Synthetic Routes: To circumvent the issues associated with palladium catalysis, alternative synthetic pathways have been developed. One notable route involves the formation of the piperazine ring in the final steps of the synthesis. This can be achieved by reacting a suitable aniline precursor with bis(2-chloroethyl)amine.[3][4] This approach avoids the use of expensive and potentially toxic heavy metal catalysts, making it an attractive option for large-scale, industrial production.[5] Other palladium-free strategies may involve the use of diazonium salt intermediates.[6] These routes are often more environmentally friendly and cost-effective.
3. Solid-Phase Synthesis: Early synthetic approaches to Vortioxetine utilized solid-phase synthesis, where one of the reactants is bound to a polystyrene resin.[3][7] This method allows for easier purification as byproducts and excess reagents can be washed away from the resin-bound product. However, this route has been found to be low-yielding (around 17%) and is not well-suited for large-scale production, making it less commercially viable.[1][7]
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to Vortioxetine, providing a clear comparison of their efficiencies.
| Route Description | Key Reagents | Overall Yield | Purity (HPLC) | Reference |
| Solid-Phase Synthesis | Polystyrene resin-bound piperazine, 1,2-dichlorobenzene–ferrocene complex, 2,4-dimethylbenzenethiol | ~9-17% | Not specified | [3][7] |
| Palladium-Catalyzed Coupling (Route 2) | 1-bromo-2-iodobenzene, 1-Boc-piperazine, 2,4-dimethylbenzenethiol, Pd catalyst (e.g., Pd2(dba)3), BINAP | Moderate | Not specified | [3] |
| Palladium-Catalyzed "One-Pot" Method (Route 3) | 2-bromobenzenethiol, piperazine, 1-iodo-2,4-dimethylbenzene, Pd catalyst, BINAP | Good | Not specified | [3] |
| Palladium-Free Route (via piperazine ring formation) | 2-nitro-1-((2,4-dimethylphenyl)thio)benzene, Raney Ni, bis(2-chloroethyl)amine hydrochloride | 63.2% | 99.3% | [3][4] |
| Final Salt Formation (Vortioxetine Hydrobromide) | Vortioxetine free base, hydrobromic acid, isopropyl acetate | 96.6% | 99.73% | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of Vortioxetine.
Protocol 1: Synthesis of 2-[(2,4-Dimethylphenyl)thio]aniline (Intermediate for Palladium-Free Route) [4]
-
Reaction Setup: A mixture of 1-(2-((2,4-dimethylphenyl)thio)phenyl)-2-nitrobenzene (160 g, 0.62 mol) and wet Raney Nickel (40 g) is prepared in methanol (1.5 kg).
-
Hydrogenation: The mixture is stirred for 6 hours at room temperature under a hydrogen atmosphere (1 atm) until a clear brown solution is formed.
-
Filtration: The reaction mixture is filtered through a Celite pad, and the filter cake is washed with methanol (2 x 150 g).
-
Concentration: The combined filtrate is concentrated under reduced pressure to yield the product, 2-[(2,4-dimethylphenyl)thio]aniline (142.2 g, quantitative yield).
Protocol 2: Synthesis of Vortioxetine Hydrobromide (Palladium-Free Route - Final Step) [4]
-
Reaction Setup: A stirred suspension of 2-[(2,4-dimethylphenyl)thio]aniline (81 g, 0.35 mol) and bis(2-chloroethyl)amine hydrochloride (82.1 g, 0.46 mol) in 1,2-dichlorobenzene (0.9 kg) is prepared.
-
Cyclization: The mixture is heated at 160–170 °C for 4 hours, resulting in a light-yellow solution.
-
Cooling and Salt Formation: The mixture is cooled to room temperature, and 40% hydrobromic acid (0.3 kg, 1.5 mol) is added. The resulting mixture is stirred at room temperature overnight.
-
Isolation and Purification: The final product, Vortioxetine hydrobromide, is isolated. The overall yield for this three-step process is reported as 71% with a purity of 99.3% (HPLC).
Protocol 3: Preparation of α-Crystalline Vortioxetine Hydrobromide [8]
-
Solution 1 Preparation: 20.0 g of Vortioxetine free base is dissolved in 200 ml of isopropyl acetate with stirring in a 60 °C water bath.
-
Solution 2 Preparation: In a separate three-necked flask equipped with a mechanical stirrer, 11.2 g of hydrobromic acid solution (≥ 40% mass fraction) is mixed with 120 ml of isopropyl acetate.
-
Crystallization: Solution 1 is added dropwise to Solution 2 while maintaining the temperature at 30-40 °C.
-
Stirring and Filtration: After the addition is complete, the mixture is stirred for 30 minutes. The resulting solid is collected by suction filtration.
-
Washing and Drying: The filter cake is washed with 20 ml of isopropyl acetate and then dried in a 60 °C oven for 24 hours to yield 24.5 g of off-white solid (96.6% yield, 99.73% purity).
Visualizing a Synthetic Pathway
The following diagram illustrates a common palladium-catalyzed synthetic route to Vortioxetine, starting from 1-bromo-2-iodobenzene and 1-Boc-piperazine.
Caption: Palladium-catalyzed synthesis of Vortioxetine.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. nbinno.com [nbinno.com]
- 3. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 6. GB2557867A - New synthetic path to vortioxetine salts - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Vortioxetine hydrobromide synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Cytochrome P450 Inhibition: Profiling Diaryl Sulfanes Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cytochrome P450 (CYP450) inhibition, with a focus on the chemical class of diaryl sulfanes, represented here by (2,4-diMethylphenyl)(2-nitrophenyl)sulfane. Due to the limited specific experimental data available for this compound in the public domain, this document will draw comparisons based on related sulfur-containing compounds and contrast their potential activities with well-characterized CYP450 inhibitors.
Cytochrome P450 enzymes are a critical superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including approximately 90% of clinically used drugs.[1][2] Inhibition of these enzymes is a primary cause of drug-drug interactions (DDIs), which can lead to adverse effects due to altered drug clearance and exposure.[1][3] Understanding the inhibitory potential of new chemical entities is therefore a cornerstone of modern drug discovery and development.[1]
Mechanisms of CYP450 Inhibition
CYP450 inhibition can be broadly categorized into two main types:
-
Reversible Inhibition: This occurs when a compound binds non-covalently to the enzyme. It can be competitive (inhibitor and substrate compete for the active site) or non-competitive (inhibitor binds to an allosteric site).[4] This type of inhibition is concentration-dependent and diminishes as the inhibitor is cleared.
-
Irreversible Inhibition: This involves the covalent modification of the enzyme, often after the inhibitor is converted into a reactive metabolite by the CYP450 enzyme itself.[4] This is also known as mechanism-based or "suicide" inhibition and leads to a long-lasting loss of enzyme activity.[4][5]
Comparative Analysis of CYP450 Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table compares the IC50 values of several well-known CYP450 inhibitors across the most clinically relevant isoforms. This data provides a benchmark against which new compounds like diaryl sulfanes can be evaluated.
Table 1: IC50 Values of Common CYP450 Inhibitors (in µM)
| Inhibitor | CYP1A2 | CYP2B6 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Furafylline | 2.5 | >50 | >50 | >50 | >50 | >50 |
| Ticlopidine | 3.2 | 0.15[7] | 10.9 | 1.1 | 10.5 | 6.8 |
| Sulfaphenazole | 29.3 | >50 | 0.34 | 12.3 | 43.5 | >50 |
| Fluconazole | 25.4 | 17.2 | 1.8 | 6.5 | 45.3 | 11.2 |
| Quinidine | 10.1 | 5.8 | 13.9 | 10.3 | 0.04 | 4.1 |
| Ketoconazole | 1.1 | 1.4 | 0.9 | 0.2 | 0.6 | 0.02 |
Note: IC50 values can vary depending on the specific substrate and experimental conditions used. The data presented is a representative summary from various sources.
Experimental Protocols
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a standard in vitro method using human liver microsomes (HLM) to determine the IC50 values of a test compound against major CYP450 isoforms.[8][9][10]
Objective: To determine the concentration of a test compound that causes 50% inhibition of the activity of specific CYP450 isoforms.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound (e.g., this compound)
-
Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitors (from Table 1)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO).
-
Pre-incubation: In a 96-well plate, add phosphate buffer, HLM, and varying concentrations of the test compound or a positive control inhibitor. Allow this mixture to pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the isoform-specific probe substrate to the wells to initiate the metabolic reaction.
-
Incubation: Immediately add the NADPH regenerating system to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[8]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Visualizations
CYP450 Catalytic Cycle and Inhibition
The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes and highlights the points where reversible and irreversible inhibitors act.
Caption: CYP450 catalytic cycle and points of inhibitor interaction.
Experimental Workflow for IC50 Determination
This diagram outlines the logical flow of the in vitro experiment described in the protocol section.
Caption: Experimental workflow for in vitro CYP450 IC50 determination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 9. lnhlifesciences.org [lnhlifesciences.org]
- 10. enamine.net [enamine.net]
Comparative Analysis of the Inhibitory Potency of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane on Different CYP Isoforms: A Guideline for Researchers
Disclaimer: As of the latest literature search, no public data is available on the inhibitory potency of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane on different cytochrome P450 (CYP) isoforms. This guide is intended to provide a comprehensive framework and standardized methodology for researchers to conduct and present such a comparative analysis once experimental data is obtained. The sample data included herein is purely illustrative.
This guide offers a structured approach for researchers, scientists, and drug development professionals to objectively compare the inhibitory performance of this compound against various CYP isoforms, supported by detailed experimental protocols and data visualization.
Data Presentation
A clear and concise presentation of quantitative data is crucial for comparative analysis. The following table structure is recommended for summarizing the inhibitory potency, typically represented by IC50 values (the concentration of an inhibitor where the response or binding is reduced by half).
Table 1: Inhibitory Potency (IC50) of this compound on Major Human CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) [Hypothetical Data] | Inhibition Type (e.g., Competitive, Non-competitive) |
| CYP1A2 | Phenacetin | 15.2 | Competitive |
| CYP2C9 | Diclofenac | > 50 | No significant inhibition |
| CYP2C19 | S-Mephenytoin | 25.8 | Mixed |
| CYP2D6 | Dextromethorphan | 8.5 | Competitive |
| CYP3A4 | Midazolam | 5.1 | Non-competitive |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validity of the findings. Below is a standard protocol for determining the in vitro inhibitory potential of a compound on major CYP isoforms using human liver microsomes.
Protocol: In Vitro CYP Inhibition Assay Using Human Liver Microsomes
1. Materials and Reagents:
-
This compound (test compound)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).[1]
-
Specific inhibitors for each CYP isoform (as positive controls, e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).[1]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for compound dissolution
-
Internal standard for analytical quantification
2. Assay Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile). Ensure the final solvent concentration in the incubation mixture is low (e.g., <0.5%) to avoid solvent-mediated enzyme inhibition.[4]
-
Prepare working solutions of the test compound, probe substrates, and positive controls by serial dilution in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the human liver microsomes, phosphate buffer, and the test compound at various concentrations at 37°C for a short period (e.g., 5-10 minutes).
-
Add the specific probe substrate to each well and pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure linear metabolite formation.[5]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[2][3]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Visualization of Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding the process. The following DOT script generates a diagram illustrating the key steps of the CYP inhibition assay.
Caption: Workflow for determining the in vitro inhibitory potency of a test compound on CYP isoforms.
Conclusion and Significance
A comparative analysis of the inhibitory potency of a new chemical entity, such as this compound, against a panel of CYP isoforms is a critical step in early drug development. Cytochrome P450 enzymes are central to the metabolism of a vast majority of clinically used drugs.[6] Inhibition of these enzymes can lead to significant drug-drug interactions, potentially causing adverse effects due to increased plasma concentrations of co-administered drugs.[6] Therefore, understanding the inhibitory profile of a drug candidate is essential for predicting its potential for clinically relevant drug-drug interactions and for ensuring patient safety. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting these crucial studies.
References
- 1. fda.gov [fda.gov]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lnhlifesciences.org [lnhlifesciences.org]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary for a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane. The performance of this method is compared against a traditional Ultraviolet-Visible (UV-Vis) spectrophotometric method. The validation has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4]
Introduction to this compound
This compound is a chemical intermediate used in the synthesis of various organic molecules.[5][6] It is identified by CAS number 1610527-49-5 and has a molecular weight of 259.33 g/mol .[7] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various stages of chemical and pharmaceutical development. This guide details the validation of a new, specific, and robust HPLC-UV method and compares its performance with a simpler, but less specific, UV-Vis spectrophotometric method.
Analytical Methodologies
Proposed New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method utilizes the separation power of HPLC to isolate this compound from potential impurities before quantification by a UV detector.
Alternative Method: UV-Vis Spectrophotometry
This traditional method relies on the direct measurement of the ultraviolet absorbance of a solution containing the analyte at a specific wavelength. While rapid, its specificity can be limited in the presence of interfering substances with overlapping absorption spectra.[8]
Experimental Protocols
HPLC-UV Method Protocol
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation: A stock solution of 100 µg/mL of this compound was prepared in acetonitrile. Calibration standards were prepared by serial dilution in the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weighed samples were dissolved in acetonitrile to achieve a target concentration of 50 µg/mL, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
UV-Vis Spectrophotometry Method Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Acetonitrile
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a 10 µg/mL solution of this compound from 200 to 400 nm. The λmax was found to be 254 nm.
-
Standard Preparation: A stock solution of 100 µg/mL was prepared in acetonitrile. Calibration standards were prepared by serial dilution to concentrations of 1, 5, 10, 15, and 20 µg/mL.
-
Sample Preparation: Accurately weighed samples were dissolved in acetonitrile to achieve a target concentration within the calibration range and the absorbance was measured at 254 nm.
Validation Parameter Comparison
The following tables summarize the validation data obtained for the new HPLC-UV method and the alternative UV-Vis spectrophotometric method, based on the ICH Q2(R1) guidelines.[1][2][9]
Table 1: Specificity and Linearity
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Specificity | The method demonstrated high specificity. The analyte peak was well-resolved from potential impurities and degradation products. | The method is susceptible to interference from any substance that absorbs at 254 nm. |
| Linearity Range | 1 - 100 µg/mL | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Regression Equation | y = 45872x + 1254 | y = 0.048x + 0.005 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% |
| Precision (Repeatability, %RSD) | < 1.0% | < 2.5% |
| Precision (Intermediate Precision, %RSD) | < 1.5% | < 3.0% |
Table 3: Detection and Quantitation Limits & Robustness
| Parameter | HPLC-UV Method | UV-Vis Spectrophotometry Method |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | Sensitive to changes in solvent composition and pH that may affect absorbance. |
Visualized Workflows and Comparisons
The following diagrams illustrate the analytical method validation workflow and a comparison of the two methods.
Caption: Workflow for the validation of a new analytical method.
Caption: Comparison of HPLC-UV and UV-Vis method parameters.
Conclusion
The newly developed HPLC-UV method for the quantification of this compound demonstrates superior performance in terms of specificity, linearity, accuracy, precision, and sensitivity compared to the traditional UV-Vis spectrophotometric method. The robustness of the HPLC-UV method ensures its reliability for routine use in a quality control environment. While the UV-Vis method may be suitable for rapid, preliminary assessments where high specificity is not required, the HPLC-UV method is recommended for accurate and reliable quantitative analysis, especially in the presence of potential impurities.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. slideshare.net [slideshare.net]
- 5. This compound CAS#: 1610527-49-5 [m.chemicalbook.com]
- 6. This compound | 1610527-49-5 [chemicalbook.com]
- 7. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resources.saylor.org [resources.saylor.org]
- 9. database.ich.org [database.ich.org]
Head-to-head comparison of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane with known CYP2C19 inhibitors
For Immediate Release
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a head-to-head comparison of the inhibitory potential of various compounds against Cytochrome P450 2C19 (CYP2C19), a critical enzyme in drug metabolism. While preliminary research suggests that (2,4-diMethylphenyl)(2-nitrophenyl)sulfane may act as a potential inhibitor of CYP2C19, to date, no publicly available experimental data, such as IC50 or Ki values, exists to quantify this inhibitory activity. This guide, therefore, focuses on a detailed comparison of well-characterized, known CYP2C19 inhibitors to serve as a valuable resource for researchers and drug development professionals. The included standardized experimental protocol can be utilized for future investigations into the inhibitory potential of novel compounds like this compound.
Quantitative Comparison of Known CYP2C19 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several well-established CYP2C19 inhibitors. These values are crucial for understanding the potency of inhibition, with lower values indicating a higher potency.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| Fluconazole | 12.3[1][2] | - | Not specified |
| Fluvoxamine | - | 0.69 (for cycloguanil formation), 4.7 (for 4-CPBG formation)[3] | Not specified |
| Omeprazole | 8.4 ± 0.6[4] | - | Reversible[4] |
| Ticlopidine | - | 1.2 ± 0.5[5], 3.7 ± 0.2[6] | Competitive[5], Mechanism-based[7] |
| Voriconazole | 5.25[8], 8.7[1][2] | 5.1[8] | Competitive[8] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the substrate and the in vitro system used.
Experimental Protocols for CYP2C19 Inhibition Assay
A standardized in vitro assay is essential for the accurate determination of the inhibitory potential of a test compound against CYP2C19. Below is a detailed methodology for a typical CYP2C19 inhibition assay using human liver microsomes.
Objective: To determine the IC50 and/or Ki value of a test compound for CYP2C19-mediated metabolism.
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP2C19-specific substrate (e.g., (S)-mephenytoin, omeprazole)
-
Test compound [this compound or other]
-
Positive control inhibitor (e.g., ticlopidine, omeprazole)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the substrate and NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
Pre-incubate a mixture of human liver microsomes, potassium phosphate buffer, and varying concentrations of the test compound (or positive control) for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the CYP2C19-specific substrate.
-
After a brief pre-incubation with the substrate, start the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined linear time (e.g., 15-30 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite of the CYP2C19 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2C19 activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
For Ki determination, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
-
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing CYP2C19 inhibition and the general signaling pathway of CYP2C19-mediated drug metabolism.
Caption: Experimental workflow for a CYP2C19 inhibition assay.
Caption: CYP2C19-mediated drug metabolism and inhibition.
References
- 1. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Antifungal Drugs on Cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 Activities in Human Liver Microsomes [jstage.jst.go.jp]
- 3. Fluvoxamine inhibits the CYP2C19-catalysed metabolism of proguanil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ticlopidine inhibition of phenytoin metabolism mediated by potent inhibition of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ticlopidine as a selective mechanism-based inhibitor of human cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive In Vitro Analysis of Voriconazole Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating In Vitro Cytochrome P450 Inhibition Data with In Silico Models
For researchers, scientists, and drug development professionals, understanding and predicting the inhibition of Cytochrome P450 (CYP) enzymes is a critical step in assessing drug safety and potential drug-drug interactions (DDIs). This guide provides an objective comparison of traditional in vitro methods for determining CYP inhibition with the predictions of modern in silico models. By presenting experimental data, detailed protocols, and clear visual workflows, this document aims to equip you with the knowledge to effectively integrate these complementary approaches in your research.
Introduction to Cytochrome P450 Inhibition
Cytochrome P450 enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of commercially available drugs.[1] Inhibition of these enzymes can lead to altered drug metabolism, potentially causing adverse drug reactions due to either toxic accumulation of the drug or reduced therapeutic efficacy.[2] Therefore, early and accurate assessment of the inhibitory potential of new chemical entities (NCEs) is paramount in the drug discovery and development pipeline.
Traditionally, CYP inhibition has been assessed through in vitro assays using human liver microsomes or recombinant CYP enzymes.[3] While these methods are considered the gold standard, they can be time-consuming and resource-intensive. In recent years, in silico models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, have emerged as powerful tools to predict CYP inhibition with increasing accuracy.[1][3] These computational approaches offer the advantage of rapid screening of large compound libraries, prioritizing candidates for further experimental testing.
This guide will delve into the methodologies of both in vitro and in silico approaches, present a comparative analysis of their performance, and provide a framework for their cross-validation.
In Vitro Cytochrome P450 Inhibition Assays
In vitro CYP inhibition assays are designed to determine the concentration of a test compound that causes a 50% reduction in the activity of a specific CYP isoform (IC50). The two most common methods for assessing CYP inhibition are fluorescence-based assays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assays.
Experimental Protocols
This high-throughput method utilizes fluorogenic probe substrates that are converted by CYP enzymes into fluorescent metabolites. The intensity of the fluorescent signal is proportional to the enzyme activity.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4)
-
Fluorogenic probe substrates (e.g., 7-ethoxyresorufin for CYP1A2, 7-methoxy-4-(trifluoromethyl)coumarin for CYP2C9)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer
-
Test compound and positive control inhibitor
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound and the positive control inhibitor in the appropriate buffer.
-
In a 96-well plate, add the recombinant CYP enzyme, the fluorogenic probe substrate, and the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
This method is considered more specific and less prone to interference than fluorescence-based assays. It directly measures the formation of a specific metabolite from a probe substrate.
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP enzymes
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Test compound and positive control inhibitor
-
Acetonitrile or methanol for protein precipitation
-
LC-MS/MS system
Procedure:
-
Prepare a serial dilution of the test compound and the positive control inhibitor.
-
In microcentrifuge tubes or a 96-well plate, combine HLMs or recombinant enzymes, the probe substrate, and the test compound or control inhibitor in buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time.
-
Terminate the reaction by adding cold acetonitrile or methanol to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the amount of metabolite formed using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.
In Silico Models for CYP Inhibition Prediction
In silico models utilize the chemical structure of a compound to predict its potential to inhibit CYP enzymes. These models are built using large datasets of compounds with known inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[4][5] For CYP inhibition, these models use various molecular descriptors to predict the IC50 value or a classification (inhibitor vs. non-inhibitor).
Common Molecular Descriptors:
-
Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area, number of hydrogen bond donors and acceptors.[6]
-
Topological descriptors: Molecular connectivity indices, shape indices.
-
Electronic descriptors: Partial charges, dipole moment.
-
Quantum chemical descriptors: HOMO and LUMO energies.[7]
Machine Learning Models
Machine learning models are algorithms that can learn from data and make predictions on new, unseen data.[1][3] For CYP inhibition prediction, various machine learning algorithms are employed, trained on large datasets of chemical structures and their corresponding in vitro inhibition data.
Commonly Used Algorithms:
-
Support Vector Machines (SVM): A powerful classification algorithm that finds an optimal hyperplane to separate data into different classes.[2]
-
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes of the individual trees.
-
Gradient Boosting Machines (e.g., XGBoost, CatBoost): Ensemble methods that build models in a stage-wise fashion and are known for their high predictive accuracy.[1]
-
Deep Neural Networks (DNN): Complex models with multiple layers of interconnected nodes that can learn intricate patterns from the data.
Performance Comparison: In Vitro vs. In Silico
The accuracy of in silico models is continually improving, with many models demonstrating high predictive performance. Below is a summary of reported performance metrics for various in silico models in predicting CYP inhibition.
| CYP Isoform | In Silico Model Type | Performance Metric | Reported Value |
| CYP1A2 | SVM (Morgan fingerprints) | Balanced Accuracy | 0.81 - 0.85 |
| CYP2C9 | SVM (Morgan fingerprints) | Balanced Accuracy | 0.81 - 0.85 |
| CYP2D6 | SVM (Morgan fingerprints) | Balanced Accuracy | 0.81 - 0.85 |
| CYP3A4 | SVM (Morgan fingerprints) | Balanced Accuracy | 0.81 - 0.85 |
| CYP3A4, 2D6, 2C9 | XGBoost, CatBoost | AUC | 0.92 |
| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Support Vector Classification | Accuracy | 0.85 - 0.93 |
AUC: Area Under the Receiver Operating Characteristic Curve. A value closer to 1 indicates a better-performing model.
While in silico models show great promise, it is crucial to recognize their limitations. The accuracy of these models is highly dependent on the quality and diversity of the training data.[8] Therefore, experimental validation of in silico predictions remains an indispensable step.
The following table presents a hypothetical comparison of in vitro IC50 values with predictions from different in silico models for a set of test compounds against CYP3A4.
| Compound | In Vitro IC50 (µM) | QSAR Predicted IC50 (µM) | SVM Prediction | Random Forest Prediction |
| Compound A | 2.5 | 3.1 | Inhibitor | Inhibitor |
| Compound B | 15.8 | 12.5 | Non-inhibitor | Non-inhibitor |
| Compound C | 0.8 | 1.2 | Inhibitor | Inhibitor |
| Compound D | > 50 | 45.0 | Non-inhibitor | Non-inhibitor |
| Compound E | 5.2 | 8.9 | Inhibitor | Non-inhibitor |
As illustrated with Compound E, discrepancies between different in silico models and between in silico and in vitro results can occur. This highlights the importance of a cross-validation workflow.
Cross-Validation Workflow
A robust cross-validation workflow is essential for building and evaluating reliable in silico models and for integrating them with in vitro testing.
Cross-validation workflow for in silico CYP inhibition models.
CYP450 Catalytic Cycle and Inhibition
The following diagram illustrates a simplified catalytic cycle of a CYP450 enzyme and how an inhibitor can interfere with this process.
References
- 1. Evaluation of machine learning models for cytochrome P450 3A4, 2D6, and 2C9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harnessing machine learning to predict cytochrome P450 inhibition through molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes [frontiersin.org]
- 5. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine learning-augmented docking. 1. CYP inhibition prediction - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00110E [pubs.rsc.org]
Comparative study of the reaction kinetics of different diaryl sulfide formation
A Comparative Guide to the Reaction Kinetics of Diaryl Sulfide Formation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl sulfides is a cornerstone of modern medicinal chemistry and materials science, with this structural motif present in numerous pharmaceuticals and functional materials. The efficiency of diaryl sulfide synthesis is critically dependent on the reaction kinetics, which are in turn governed by the chosen synthetic methodology. This guide provides a comparative analysis of the reaction kinetics of prevalent methods for diaryl sulfide formation, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Comparison of Reaction Conditions and Performance
The formation of diaryl sulfides can be broadly categorized into several key methodologies, primarily driven by transition metal catalysis. The choice of catalyst, ligands, base, and solvent significantly impacts the reaction rate and overall yield. Below is a summary of typical reaction conditions and performance metrics for some of the most common methods.
| Methodology | Catalyst/Promoter | Typical Ligands | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Buchwald-Hartwig C-S Coupling | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Biaryl phosphines (e.g., Xantphos, dppf) | Strong, non-nucleophilic (e.g., NaOt-Bu, K₂CO₃) | Toluene, Dioxane | 80-120 | 2-24 h | 70-98 |
| Ullmann Condensation | Copper (e.g., CuI, CuO nanoparticles)[1] | Phenanthroline, Proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-160 | 12-48 h | 60-95 |
| Thiol-Aryl Halide Coupling (Ligand-Free Cu) | Cu₂O | None | K₂CO₃ | DMF | 110 | 12 h | High |
| In situ Sulfenyl Chloride Formation | N-Chlorosuccinimide (NCS) | None | None (trapped with organozinc) | THF | 0 | 1-3 h | Good to Excellent[2] |
| Photoredox Catalysis | Organic dyes (e.g., Rose Bengal) | None | None (aerobic conditions) | Acetonitrile | Room Temperature | 12 h | Good[3] |
Factors Influencing Reaction Kinetics
Several parameters critically influence the rate of diaryl sulfide formation. Understanding these factors is key to optimizing reaction conditions.
Catalyst and Ligand Effects
In palladium-catalyzed reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step, accelerating the reaction. For instance, the use of sterically hindered biaryl phosphine ligands has been shown to dramatically improve reaction rates and yields in Buchwald-Hartwig C-S coupling.[4]
For copper-catalyzed Ullmann-type reactions, multidentate and strong electron-donating ligands are often employed to stabilize the copper intermediates, which can be crucial for the reaction mechanism.[5] However, ligand-free systems using copper nanoparticles have also been developed, offering advantages in terms of cost and ease of setup.[1]
Solvent and Base Selection
Polar aprotic solvents like DMF and DMSO are often preferred as they can increase the stability of metal-sulfur complexes and facilitate the desired reaction pathways.[6] The choice of base is also critical; it must be strong enough to deprotonate the thiol but not so nucleophilic as to compete in side reactions. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common in copper-catalyzed systems, while stronger bases like sodium tert-butoxide are often used in palladium catalysis.
Electronic Effects of Substituents
The electronic nature of the substituents on both the aryl halide and the thiol can significantly impact the reaction kinetics. In nucleophilic aromatic substitution-type mechanisms, electron-withdrawing groups on the aryl halide generally accelerate the reaction by making the aromatic ring more electrophilic.[7] Conversely, for reactions where the thiol acts as a nucleophile, electron-donating groups on the thiol can increase its nucleophilicity and enhance the reaction rate.[7]
Experimental Protocols
General Protocol for Monitoring Diaryl Sulfide Formation via HPLC
A robust method for tracking the progress of diaryl sulfide formation is High-Performance Liquid Chromatography (HPLC). This allows for the quantification of reactants and products over time, enabling the determination of reaction kinetics.
-
Reaction Sampling : At specified time intervals, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.[8]
-
Quenching : Immediately quench the reaction in the aliquot by diluting it into a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction.[8]
-
Sample Preparation : Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[8]
-
HPLC Analysis : Inject a standard volume (e.g., 10 µL) onto a C18 reverse-phase column.[8]
-
Data Analysis : The concentration of reactants and products can be determined by integrating the peak areas and comparing them to a calibration curve. Plotting concentration versus time allows for the determination of the reaction rate.
Protocol for a Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
This protocol describes a general procedure for the synthesis of a diaryl sulfide using a palladium catalyst and a phosphine ligand.
-
Reaction Setup : To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the thiol (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time.
-
Monitoring : Monitor the reaction progress by TLC or by taking aliquots for HPLC or GC-MS analysis as described above.
-
Workup : After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for studying and performing diaryl sulfide formation reactions.
Caption: Generalized workflow for diaryl sulfide synthesis.
Caption: Workflow for kinetic analysis via HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Evaluating the Cost-Effectiveness of Synthetic Pathways to Vortioxetine Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vortioxetine, a multimodal antidepressant, has garnered significant attention for its unique pharmacological profile. The efficiency and cost-effectiveness of its synthesis are critical considerations for pharmaceutical manufacturers. This guide provides a comparative analysis of the most common synthetic pathways to key vortioxetine intermediates, focusing on aspects relevant to process chemistry and industrial-scale production. The primary intermediate discussed is 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine , the immediate precursor to Vortioxetine.
Key Synthetic Pathways at a Glance
Three primary strategies have emerged for the synthesis of Vortioxetine and its key intermediates:
-
The Nitrobenzene Route: This classic approach involves the reaction of a substituted nitrobenzene with 2,4-dimethylthiophenol, followed by reduction of the nitro group and subsequent formation of the piperazine ring.
-
The Palladium-Catalyzed Cross-Coupling Route: A more modern approach that utilizes palladium catalysts to form the key carbon-sulfur and carbon-nitrogen bonds. This route often involves the use of protecting groups for the piperazine moiety.
-
The Iron-Mediated Route: An alternative pathway that avoids the use of expensive and toxic palladium catalysts, instead employing an iron-cyclopentadienyl complex to facilitate the key bond-forming reactions.
The following sections provide a detailed comparison of these pathways, including process diagrams, quantitative data, and experimental protocols.
Process Flow Diagrams
Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative and qualitative aspects of the three main synthetic routes to Vortioxetine intermediates. It is important to note that direct, large-scale industrial cost comparisons are not publicly available, and the data presented here is based on published laboratory-scale experiments and raw material costs from suppliers for smaller quantities.
| Parameter | Nitrobenzene Route | Palladium-Catalyzed Cross-Coupling Route | Iron-Mediated Route |
| Key Intermediates | This compound, 2-((2,4-dimethylphenyl)thio)aniline | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, Boc-Protected Vortioxetine | η⁶-1,2-Dichlorobenzene-η⁵-cyclopentadienyliron(II) hexafluorophosphate, Iron-Complexed Vortioxetine Intermediate |
| Overall Yield (Reported) | ~49-63%[1][2] | Varies, can be >70% in optimized steps | ~64% reported in a one-pot synthesis[3] |
| Starting Material Cost | Generally lower; utilizes basic chemicals like nitrobenzenes and 2,4-dimethylthiophenol. | Higher; requires expensive starting materials like 2-bromoiodobenzene and protected piperazines. | Moderate; uses inexpensive 1,2-dichlorobenzene but requires the formation of the iron complex. |
| Catalyst Cost & Toxicity | May use Pd/C for hydrogenation, which is relatively inexpensive and recoverable. Iron powder for reduction is very cheap. | High; relies on expensive palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., BINAP), which are also toxic.[1] | Low; avoids palladium, using a more abundant and less toxic iron-based reagent. |
| Process Complexity | Multi-step process, but can be streamlined (e.g., "one-pot" reduction and cyclization). Requires handling of potentially hazardous nitro compounds. | Often involves protection/deprotection steps, increasing the number of synthetic operations. Requires stringent control to minimize side reactions. | Involves the formation of an organometallic complex and a subsequent de-complexation step, which may require specialized equipment (e.g., for photolysis). |
| Purification | Intermediates are often crystalline and can be purified by recrystallization.[1] Final product purification is standard. | Requires careful purification to remove palladium residues to meet pharmaceutical standards, often involving column chromatography.[1] | Purification of the final product is required to remove the iron byproducts. |
| Scalability | Generally considered scalable and has been implemented for commercial production.[1] | Scalability can be challenging due to catalyst cost, availability, and the need for efficient palladium removal. | Potentially scalable, offering a cost-effective alternative to palladium-catalyzed routes, though it is less established.[3] |
Detailed Experimental Protocols
The following are representative experimental protocols for key steps in each synthetic pathway, based on published literature. These are intended for informational purposes and should be adapted and optimized for specific laboratory or manufacturing conditions.
Protocol 1: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline (Intermediate for Nitrobenzene Route)
This "one-pot" procedure combines the S-arylation and nitro reduction steps.
Materials:
-
1-Fluoro-2-nitrobenzene
-
2,4-Dimethylthiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Celite
Procedure:
-
A mixture of 1-fluoro-2-nitrobenzene, 2,4-dimethylthiophenol, and potassium carbonate in acetonitrile is refluxed for 10 hours to yield this compound.[1]
-
After cooling, the solvent is removed, and the crude intermediate is dissolved in acetic acid.
-
Iron powder is added portion-wise to the solution, and the mixture is stirred at 30°C for 16 hours.
-
The reaction mixture is filtered through a bed of Celite, and the filtrate is concentrated.
-
The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-((2,4-dimethylphenyl)thio)aniline.
Protocol 2: Palladium-Catalyzed Synthesis of Boc-Protected Vortioxetine
This protocol outlines the Buchwald-Hartwig amination and S-arylation steps.
Materials:
-
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
-
2,4-Dimethylthiophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
A reaction vessel is charged with tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-dimethylthiophenol, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide under an inert atmosphere.
-
Anhydrous toluene is added, and the mixture is heated to reflux for several hours, with reaction progress monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford Boc-protected Vortioxetine.
Protocol 3: Iron-Mediated One-Pot Synthesis of Vortioxetine
This procedure describes the formation of the iron complex and subsequent reaction to form Vortioxetine.
Materials:
-
η⁶-1,2-Dichlorobenzene-η⁵-cyclopentadienyliron(II) hexafluorophosphate
-
Piperazine
-
2,4-Dimethylthiophenol
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Toluene
-
Aqueous hydrobromic acid (48%)
Procedure:
-
η⁶-1,2-Dichlorobenzene-η⁵-cyclopentadienyliron(II) hexafluorophosphate, potassium carbonate, and piperazine are dissolved in a mixture of THF and water.[3]
-
The mixture is stirred at room temperature, and 2,4-dimethylthiophenol is added. The reaction is stirred until the formation of the iron-complexed intermediate is complete.[3]
-
For de-complexation, the reaction mixture can be subjected to photolysis.[3]
-
After de-complexation, the organic phase is separated, and the solvent is removed under reduced pressure.[3]
-
The resulting solution is slowly added to a mixture of aqueous hydrobromic acid, water, and toluene.[3]
-
The precipitated Vortioxetine hydrobromide is isolated by filtration, washed with toluene and water, and dried.[3]
Cost-Effectiveness Evaluation and Conclusion
-
The Nitrobenzene Route appears to be a robust and cost-effective option for large-scale production. It utilizes relatively inexpensive starting materials and avoids costly palladium catalysts for the key bond-forming steps. The reported overall yields are good, and the purification of intermediates can often be achieved by simple recrystallization. The main drawbacks are the use of nitro compounds, which require careful handling, and potentially harsh reaction conditions for the cyclization step.
-
The Palladium-Catalyzed Cross-Coupling Route offers high yields and selectivity under milder conditions. However, the high cost of palladium catalysts and phosphine ligands, coupled with the stringent requirement to remove toxic metal residues from the final product, are significant economic disadvantages.[1] This route may be more suitable for smaller-scale synthesis or when the cost of the catalyst can be offset by a significantly higher overall process efficiency that is not evident from the currently available data.
-
The Iron-Mediated Route presents a promising, more environmentally friendly, and potentially more cost-effective alternative to the palladium-catalyzed pathways.[3] By replacing palladium with a cheaper and less toxic iron reagent, this route addresses some of the major drawbacks of the cross-coupling approach. While the one-pot procedure is attractive, the de-complexation step might require specific equipment and further optimization for industrial-scale implementation.
References
Safety Operating Guide
Proper Disposal of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane (CAS No. 1610527-49-5), a compound used in pharmaceutical research, including as an impurity of Vortioxetine.[1][2][3][4] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Chemical and Hazard Identification
This compound is a solid organic compound with the molecular formula C₁₄H₁₃NO₂S.[1][5] While specific toxicity data is limited, the compound's known hazard classifications and the presence of nitroaromatic and organosulfur moieties necessitate careful handling and disposal as hazardous waste.
Table 1: Key Data for this compound
| Property | Value | Source |
| CAS Number | 1610527-49-5 | [1][2][3][5][6] |
| Molecular Formula | C₁₄H₁₃NO₂S | [1][5][7] |
| Molecular Weight | 259.32 g/mol | [1][5][7] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage Temperature | Room Temperature or 2-8°C Refrigerator | [6] |
Pre-Disposal and Handling Protocols
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the compound's hazards.
Experimental Protocol: Standard Laboratory PPE
-
Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[8]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, or if dust formation is likely, use a NIOSH-approved respirator.[8]
All handling of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[8]
Step-by-Step Disposal Procedure
Due to the presence of both a nitroaromatic group and a sulfide linkage, this compound must be treated as hazardous chemical waste. Nitroaromatic compounds are recognized environmental pollutants, and organosulfur compounds should not be incinerated in open air.[9][10][11] The primary recommended disposal route is through a licensed hazardous waste disposal contractor.
Operational Plan: Waste Segregation and Collection
-
Waste Classification: Classify waste containing this compound as "Hazardous Organic Waste."
-
Waste Container:
-
Use a dedicated, properly labeled, and sealable waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle).
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Irritant").
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer the solid compound into the designated hazardous waste container using a spatula or other appropriate tool. Avoid generating dust.[8]
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, contaminated labware) must also be placed in the same hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on the solvent used. Do not mix incompatible waste streams.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Emergency Procedures
In the event of a spill or exposure, immediate action is required.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Carefully sweep up the solid material and place it in the designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4][8]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound CAS#: 1610527-49-5 [m.chemicalbook.com]
- 2. CAS 1610527-49-5 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. 1610527-49-5|this compound|BLD Pharm [bldpharm.com]
- 4. chemicea.com [chemicea.com]
- 5. Buy this compound | 1610527-49-5 [smolecule.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | C14H13NO2S | CID 86275623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. cswab.org [cswab.org]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane
For Research Use Only. Not for drug, household, or other uses. [1]
This guide provides essential safety, handling, and disposal information for (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, a compound used in pharmaceutical research.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards.[3] Appropriate PPE is mandatory to mitigate risks associated with these classifications.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
Signal Word: Warning[3]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required.[5] A face shield should be worn over safety glasses if there is a risk of splashing.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[2] For significant handling, chemical-resistant coveralls may be necessary.[5][6] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if engineering controls (e.g., fume hood) are not available or are insufficient to control exposure to dust or aerosols.[5][6][7] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Facilities should be equipped with an eyewash station and a safety shower.[4]
Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.
-
Dispensing: Since this is a solid, minimize dust generation during handling.[4] Use appropriate tools (e.g., spatula) for transferring the chemical.
-
During Use: Keep the container tightly closed when not in use.[4] Avoid all personal contact, including inhalation of any dust or vapors.[1][2] Do not eat, drink, or smoke in the handling area.[2][4]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling. Decontaminate all surfaces and equipment that came into contact with the chemical.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[1][4] If skin irritation occurs, seek medical advice/attention.[4] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Immediately call an ophthalmologist.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4] |
| Ingestion | If swallowed, make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately.[1] |
Disposal Plan
Improper disposal of this compound can lead to environmental contamination. Do not allow the product to enter drains.[1]
Waste Collection and Disposal Protocol:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Nitroaromatic compounds may have specific disposal requirements.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
Workflow and Safety Diagram
Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound, including emergency procedures.
References
- 1. chemicea.com [chemicea.com]
- 2. Laboratory Safety Management [delloyd.50megs.com]
- 3. This compound | 1610527-49-5 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. creativesafetysupply.com [creativesafetysupply.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
